The table below summarizes the core chemical and physico-chemical properties of Gosogliptin:
| Property | Description |
|---|---|
| IUPAC Name | 2-{4-[(3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl]piperazin-1-yl}pyrimidine [1] |
| Molecular Formula | C₁₇H₂₄F₂N₆O [1] [2] [3] |
| Molecular Weight | 366.41 g/mol [1] [2] [3] |
| CAS Number | 869490-23-3 [1] [3] [4] |
| XLogP | 0.67 [5] |
| Hydrogen Bond Donors | 1 [5] |
| Hydrogen Bond Acceptors | 7 [5] |
| Rotatable Bonds | 4 [5] |
| Topological Polar Surface Area | 64.6 Ų [5] |
| Lipinski's Rule | No violations (0) [5] |
This compound is a highly selective and competitive inhibitor of the DPP-4 enzyme [6]. Its mechanism of action is detailed below.
Inhibiting DPP-4, this compound increases active incretin levels, enhancing insulin secretion and suppressing glucagon to lower blood glucose [5] [7] [8].
This compound was discovered by Pfizer and progressed through Phase 1 to Phase 3 trials [2]. Development was later continued in Russia, where the drug gained approval [2].
A study of radiolabeled this compound in humans after a single oral dose provided the following key data [3]:
| Parameter | Finding in Humans |
|---|---|
| Absorption | Rapid [3] |
| Time to Cmax (Radioactivity) | Within 1 hour [3] |
| Circulating Component | Parent drug is the major component (94.4% of radioactivity) [3] |
| Primary Metabolic Route | Hydroxylation at the 5' position of the pyrimidine ring (M5 metabolite) [3] |
| Enzymes Involved | CYP2D6 and CYP3A4 [3] |
| Route of Elimination | Primarily via urine [3] |
| Total Recovery of Radioactivity | 87.2% [3] |
A validated method for quantifying this compound in monkey serum uses Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry [3].
A cost-efficient synthesis uses Boc-trans-4-hydroxy-L-proline methyl ester as a readily available starting material [4]. A key step is an SN2 reaction where the hydroxy group is activated with a nosylate leaving group, which demonstrated superiority over other derivatives [4]. The amide bond formation with the costly 3,3-difluoropyrrolidine is performed late in the synthesis to minimize its impact on the overall cost of the active pharmaceutical ingredient (API) [4].
This compound represents a well-characterized DPP-4 inhibitor with a solid scientific foundation. Its highly selective mechanism, established synthetic pathway, and robust analytical methods make it a compound of continued interest for researchers in drug development and metabolic disease.
Gosogliptin's effects are mediated through the DPP-4 enzyme and the incretin system.
Incretin hormone pathway enhanced by this compound's DPP-4 inhibition.
This compound binds reversibly to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1]. Under normal conditions, DPP-4 rapidly degrades these hormones within minutes after food intake. By inhibiting DPP-4, this compound prolongs the half-life of endogenous GLP-1 and GIP, leading to elevated and sustained levels of the active hormones [1] [2]. The elevated incretin levels then produce their physiological effects in a glucose-dependent manner:
This glucose-dependent mechanism is a key safety feature, as it significantly lowers the risk of hypoglycemia compared to some other antidiabetic agents [1].
Substantial preclinical and clinical studies support this compound's efficacy, safety, and pharmacokinetic profile.
This compound demonstrates high potency and selectivity. It is characterized as a potent, selective, and competitive inhibitor of DPP-IV with an IC₅₀ value of 9.8 nM [3]. It shows greater than 200-fold selectivity over related enzymes like DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), indicating a reduced potential for off-target effects [3]. The crystal structure of DPP-4 in complex with this compound has been resolved, providing a detailed understanding of its binding mode for structure-based drug design [4].
Understanding the impact of renal function on this compound's disposition is critical for its clinical application.
| Renal Function Group | Exposure (AUC) vs. Normal | Terminal Half-Life |
|---|---|---|
| Normal | 1.0x (Reference) | 16.2 hours |
| Mild Impairment | ~1.5x increase | Information missing |
| Moderate Impairment | ~2.2x increase | Information missing |
| Severe Impairment | ~2.1x increase | Information missing |
| End-Stage Renal Disease (ESRD) | ~2.8x increase | 36.6 hours |
Data adapted from a clinical study on subjects with renal insufficiency [5].
A mass balance study in humans showed that after a single oral dose, this compound is primarily excreted as the unchanged parent drug [3]. In subjects with End-Stage Renal Disease (ESRD), hemodialysis removed approximately 29% of the drug from the body over 4 hours, indicating a modest effect of dialysis on drug clearance [5].
Clinical trials have confirmed its therapeutic value. In a Phase 2 study, this compound added to metformin in T2DM patients with insufficient glycemic control demonstrated significant efficacy in improving glycemic parameters compared to placebo [4]. A study conducted in Russia showed comparable efficacy to vildagliptin, another DPP-4 inhibitor, in drug-naive patients with T2DM [4].
For researchers, the methodologies from pivotal studies provide a framework for further investigation.
This two-part study evaluated the pharmacokinetics of this compound in subjects with varying degrees of renal function [5].
The selectivity of this compound over other related proteases was assessed to establish its specificity [3].
This compound's chemical structure features a central (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl) moiety linked to a 3,3-difluoropyrrolidine group [4]. Based on its binding interactions, it can be classified as a Class III DPP-4 inhibitor, interacting with the S1, S2, S1', and the S2 extensive subsites of the DPP-4 enzyme [6] [7]. This extensive interaction with multiple subsites is associated with high potency and prolonged duration of action.
This compound represents a well-characterized DPP-4 inhibitor with a well-understood mechanism of action, proven clinical efficacy, and a pharmacokinetic profile that necessitates dose adjustment in patients with moderate to severe renal impairment. Its high selectivity and glucose-dependent action make it a valuable agent for T2DM management.
Gosogliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1] [2]. These incretin hormones are released after meals and stimulate insulin secretion in a glucose-dependent manner [1].
The diagram below illustrates this core mechanism of action and the subsequent physiological effects.
Core mechanism of this compound action via DPP-4 inhibition.
This compound was discovered and developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [4]. Later-phase studies and registration were conducted in Russia, where the drug gained approval [4].
Key Preclinical and Clinical Findings
| Aspect | Findings |
|---|---|
| Preclinical Efficacy | Showed rapid, reversible inhibition of plasma DPP-4 activity in rats, dogs, and monkeys. Stimulated insulin secretion and improved glucose tolerance in nonclinical models [2]. |
| Human Pharmacokinetics | A single 20 mg oral dose in humans led to a mean cumulative excretion of ~30.8% in urine and ~66.0% in feces in one study, with most excretion occurring within the first 48 hours [2]. |
| Clinical Efficacy | In a Phase 2 study, adding this compound to metformin in T2DM patients with insufficient glycemic control resulted in significant improvements in HbA1c and fasting plasma glucose compared to placebo [4]. |
| Russian Phase 3 Trial | Demonstrated comparable efficacy and safety to vildagliptin (another gliptin) in drug-naive T2DM patients, both as monotherapy and in combination with metformin [4]. |
For research and development professionals, the methodologies from pivotal studies are crucial. Here are summaries of key experimental protocols involving this compound.
1. Protocol: In Vivo Efficacy in a Parkinson's Disease Model (2024 Study) [3]
This study investigated the neuroprotective potential of this compound in a 6-hydroxydopamine (6-OHDA) unilateral medial forebrain bundle lesioned rat model.
2. Protocol: Human Pharmacokinetics and Metabolism Study [2]
This study characterized the metabolism, excretion, and pharmacokinetics of this compound.
A promising new avenue of research involves repurposing this compound for neurodegenerative diseases. A 2024 study provided mechanistic insights into its neuroprotective effects, showing it can elevate brain incretin levels and mitigate pathology in a Parkinson's disease model, supporting its potential as a treatment strategy beyond diabetes [3].
The following table consolidates the available quantitative data on Gosogliptin's pharmacokinetics from pre-clinical and clinical studies.
| Parameter | Species / Context | Value | Notes / Source |
|---|---|---|---|
| IC₅₀ (Potency) | In vitro (Enzyme) | 13 nM [1] | 100-fold selectivity over DPP-II and DPP-8 [1]. |
| Bioavailability | Rat | 109% [1] | |
| Dog | 95% [1] | ||
| Cynomolgus Monkey | 71% [1] | ||
| Half-life (t₁/₂) | Rat | 2.5 hours [1] | |
| Dog | 2.9 hours [1] | ||
| Cynomolgus Monkey | 7.6 hours [1] | ||
| Human (Healthy Subjects) | 63.5 hours [1] | Much longer than in pre-clinical species. | |
| Time to Cmax (Tmax) | Human (Healthy Subjects) | ~1 hour [1] | Indicates rapid absorption. |
| Primary Excretion Route | Human | Renal [1] | 76.8% of a single dose excreted unchanged in urine [1]. |
| Metabolism | Human | Moderate [1] | CYP3A4 and CYP2D6 mediated hydroxylation at the 5' position of the pyrimidine ring [1]. Parent drug represents 48.9% of excreted radioactivity [1]. |
| DPP-4 Inhibition at Steady State | Human (Clinical) | ~75% [1] | With 20 mg once-daily dosing in healthy Japanese subjects. |
| Effect on Active GLP-1 | Human (Clinical) | Twofold increase [1] | After a standardized meal. |
This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Its mechanism of action and metabolic fate are central to its pharmacokinetic and pharmacodynamic profile.
The workflow below illustrates the core mechanism of this compound.
This compound inhibits DPP-4, prolonging incretin hormone activity for glucose-dependent glycemic control.
The clinical profile of this compound is supported by specific study designs and findings.
Based on the search results, the following areas have limited publicly available detailed data, which are crucial for a full technical guide:
Gosogliptin functions as a competitive, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme [1]. The diagram below illustrates the core pharmacodynamic pathway.
Incretin-Mediated Pathway of this compound
The primary quantitative outcomes of this mechanism are summarized in the table below.
| Pharmacodynamic Parameter | Quantitative Effect / Potency | Experimental Context |
|---|---|---|
| DPP-4 Inhibition | ~75% DPP-4 inhibition at 24 hours [2]. | Multiple-dose study (20 mg once daily for 6 days) in healthy Japanese subjects [2]. |
| Incretin Effect | Plasma GLP-1 levels increased approximately 2-fold post-meal [2]. A non-linear increase in GLP-1 levels was observed in healthy adults [3]. | Clinical trials with single and multiple doses (10-100 mg) in healthy subjects [2]. |
| Selectivity | Characterized as a highly selective DPP-4 inhibitor with a significant margin over DPP-8 and DPP-9 [3]. | Preclinical profiling; specific IC50 values for this compound were not fully detailed in the available search results [3]. |
Clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with Type 2 Diabetes.
| Trial Description | Dosage & Duration | Key Efficacy Findings (HbA1c Change) | Safety & Tolerability |
|---|
| Add-on therapy to metformin [4] | 20 mg or 30 mg once daily for 12 weeks. | -0.79% with 20 mg (vs. placebo) -0.92% with 30 mg (vs. placebo) Both doses were statistically significant (p<0.0001). | The 20 mg dose was better tolerated and identified as the more appropriate therapeutic dose [4]. | | Add-on therapy to metformin [3] | 20 mg once daily. | Significant reduction in HbA1c and fasting plasma glucose compared to placebo. | Generally well-tolerated. |
The core methodology from a pivotal clinical trial is summarized below [4].
Core Protocol of a Pivotal this compound Clinical Trial
Key pharmacokinetic characteristics and a notable clinical protocol related to renal function are outlined below.
This compound is a potent and selective DPP-4 inhibitor that provides sustained enzyme inhibition and effective glycemic control as an add-on therapy to metformin, with a clinical profile supporting a 20 mg once-daily dose. Its pharmacokinetics are significantly affected by renal function, a critical consideration for patient populations and study design.
Gosogliptin functions as a potent, selective, and reversible inhibitor of the DPP-4 enzyme. This enzyme rapidly degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1] [2].
The following table summarizes the core non-clinical data that formed the basis for this compound's clinical development.
| Development Aspect | Preclinical Findings & Significance |
|---|---|
| Discovery & Potency | Discovered by Pfizer; identified as a highly potent, orally active DPP-4 inhibitor suitable for once-daily dosing [3]. |
| In-Vitro/In-Vivo Efficacy | Preclinical models demonstrated improved glucose tolerance and effective glycemic control through DPP-4 inhibition [2]. |
| Pharmacokinetics (PK) | Key study in rat, dog, and human systems established PK profile, metabolism, and excretion pathways [3]. |
| Metabolism & Excretion | Primary route of elimination determined to be renal (urine), informing clinical use in patients with renal impairment [3] [4]. |
| Crystal Structure | Co-crystal structure of DPP-4 bound to this compound resolved (PDB: 3F8S), providing a structural basis for its inhibition mechanism and guiding drug design [3]. |
| Chemical Synthesis | A cost-efficient synthetic route was published, addressing manufacturing scalability [3]. |
Key preclinical studies employed standardized methodologies to evaluate this compound's properties.
1. In Vitro DPP-4 Inhibition Assay
2. Pharmacokinetics and Metabolism Study
The diagram below illustrates the core mechanism by which this compound improves glycemic control.
While preclinical data supported this compound's entry into clinical trials, its development trajectory differed from other DPP-4 inhibitors.
Gosogliptin is a small molecule drug with the chemical formula C₁₇H₂₄F₂N₆O and a molecular weight of 366.42 g·mol⁻¹ [1] [2]. Its mechanism of action involves the inhibition of the DPP-4 enzyme [1] [3].
Mechanism of Action and Signaling Pathway As a DPP-4 inhibitor, this compound prevents the rapid degradation of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [4] [5]. The subsequent signaling pathway is outlined below:
Diagram of this compound's mechanism of action via DPP-4 inhibition.
This glucose-dependent mechanism offers a low risk of hypoglycemia and is generally weight-neutral, which are distinct advantages over other antidiabetic agents like sulfonylureas or insulin [4] [3].
Clinical development for this compound progressed through Phase 1, 2, and 3 trials [1] [2]. A 2025 Bayesian network meta-analysis provided comparative efficacy and safety data against other DPP-4 inhibitors, summarized in the table below [6].
Table 1: Clinical Efficacy and Safety from Meta-Analysis
| Drug and Dosage | HbA1c Reduction vs. Placebo (MD [95% CI]) | Key Safety Findings |
|---|---|---|
| This compound 2 mg QD | -0.32 [-0.73, 0.09] % | Not associated with increased AEs |
| This compound 30 mg QD | Data not fully specified in meta-analysis | Higher incidence of Adverse Events (AEs) vs. placebo (OR 2.14 [1.07, 3.86]) |
| Alogliptin 25 mg QD | -0.69 [-0.94, -0.44] % | No significant increase in AEs |
| Sitagliptin 100 mg QD | -0.67 [-0.82, -0.52] % | Increased risk of Gastrointestinal AEs (GIAEs) |
| Imeglimin 1500 mg BID | -0.73 [-0.90, -0.56] % | Increased risk of GIAEs |
MD: Mean Difference; CI: Confidence Interval; OR: Odds Ratio; QD: Once Daily; BID: Twice Daily [6].
The analysis concluded that while the 2 mg QD dose of this compound did not demonstrate a statistically significant HbA1c reduction, other approved DPP-4 inhibitors like alogliptin and sitagliptin showed significant efficacy [6]. The 30 mg QD dose was associated with a higher incidence of overall adverse events [6].
Common side effects include upper respiratory tract infections, headache, and gastrointestinal symptoms; more severe risks include hypersensitivity reactions [3]. This compound should be used with caution in patients with a history of pancreatitis or severe renal impairment, with potential need for dosage adjustment in the latter group [3].
A dedicated study investigated the metabolism, excretion, and pharmacokinetics of this compound in rats, dogs, and humans [2]. Key findings are summarized below:
Table 2: Key Pharmacokinetic and Developmental Data
| Parameter | Details |
|---|---|
| Drug Class | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor (Gliptin) |
| Originator | Pfizer |
| Highest Status | Registered (Approved in Russia) [7] |
| Trade Name | Saterex [2] |
| Key Pharmacokinetic Study | Metabolism and excretion studied in rat, dog, human [2] |
| Renal Impairment | Pharmacokinetics specifically investigated in subjects with renal insufficiency [2] |
| Drug Interactions | Metabolism may be affected by CYP3A4 and CYP2C8 inducers/inhibitors [3] |
This compound's development provides insights for researchers:
This compound represents a specific agent within the well-established DPP-4 inhibitor class. Its primary research value lies in its specific structural and pharmacokinetic data, which can aid in the design of future diabetic therapeutics.
Gosogliptin (also known as PF-734200) is an orally active, small molecule drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, also known as gliptins [1] [2] [3]. Its primary indication is for improving glycemic control in adults with Type 2 Diabetes Mellitus (T2DM) [1] [4].
The molecular mechanism of this compound is centered on the inhibition of the DPP-4 enzyme [2] [4] [3]. This enzyme rapidly degrades the endogenous incretin hormones Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [5]. By selectively inhibiting DPP-4, this compound increases and prolongs the activity of these incretins [4]. This leads to a glucose-dependent increase in insulin secretion from pancreatic beta-cells and a suppression of glucagon release from alpha-cells [4]. This mechanism enhances glucose homeostasis while presenting a low intrinsic risk for hypoglycemia and being weight-neutral [4].
The diagram below illustrates this core mechanism and the experimental workflow for validating it.
This compound inhibits DPP-4, increasing active incretin hormones to improve glucose control. Experimental validation spans from in vitro assays to in vivo models.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| DrugBank ID | DB08382 [2] |
| Synonyms | PF-00734200, PF-734200 [1] [2] |
| XLogP3 | 0.466 [3] |
| Hydrogen Bond Donors | 1 [3] |
| Hydrogen Bond Acceptors | 8 [3] |
| SMILES | C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 [3] |
| InChI Key | QWEWGXUTRTXFRF-KBPBESRZSA-N [1] [2] |
Table 2: Pharmacokinetic and Metabolic Properties of this compound
| Parameter | Findings |
|---|---|
| DPP-4 Inhibition (IC₅₀) | Potent, sub-nanomolar to nanomolar range inhibitor [3]. |
| Selectivity | >200-fold selective for DPP-4 over DPP-8, DPP-9, FAP, and other related proteases [3]. |
| Route of Elimination | In rats, ~30.8% of dose excreted in urine and ~66.0% in feces within 168 hours [3]. |
| Impact of Renal Impairment | Systemic exposure increased 1.5 to 2.8-fold in subjects with mild to severe renal impairment; terminal half-life increased from ~16.2h (normal) to ~36.6h (ESRD) [3]. |
| Key Metabolite | Information not fully available in search results. |
1. In Vitro DPP-4 Inhibition Assay
2. Selectivity Profiling
3. In Vivo Pharmacodynamics (Animal Model)
This compound was discovered and initially developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [1]. Further development, including Phase 3 studies, was conducted in Russia [1]. As of the latest available information, this compound is approved for use in Russia under the trade name Saterex [1]. It is not approved in the United States, European Union, or many other regions, and its current global development status appears to be limited [2].
Saxagliptin (Onglyza) is a widely approved DPP-4 inhibitor, providing a useful benchmark. The table below compares it with this compound based on the available data.
Table 3: Comparison with Saxagliptin, a Benchmark DPP-4 Inhibitor
| Feature | This compound | Saxagliptin |
|---|---|---|
| Status | Approved in Russia; limited global status [1] [2]. | Widely approved (US, EU, etc.); marketed as Onglyza [6] [7]. |
| Molecular Weight | 366.41 g·mol⁻¹ [1] | 315.42 g·mol⁻¹ [6] |
| Metabolism | Information not fully available. | Primarily by CYP3A4/5 to an active metabolite [6] [8]. |
| Dosing in Renal Impairment | Requires dose adjustment; exposure increases with severity of impairment [3]. | Recommended dose is 2.5 mg for moderate/severe impairment (CrCl ≤50 mL/min) [8] [9]. |
| Key Development & Safety | --- | Carries a warning for increased risk of heart failure hospitalization [7]. May cause severe joint pain [7]. |
This compound represents a chemically distinct, potent, and highly selective DPP-4 inhibitor. Its primary value for researchers lies in its well-characterized mechanism and the robust experimental data generated during its development, particularly regarding its favorable selectivity profile and pharmacokinetics in renally impaired populations. While its clinical application remains geographically limited, the compound serves as a valuable scientific tool for understanding DPP-4 inhibition and provides a template for the design and profiling of future incretin-based therapies.
Gosogliptin is an oral small molecule drug acting as a potent and selective inhibitor of the DPP-4 enzyme [1] [2] [3]. Its primary mechanism involves binding to the active site of the DPP-4 enzyme, reversibly inhibiting it and preventing the degradation of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1].
This inhibition increases and prolongs the activity of incretins, leading to a cascade of effects for glucose homeostasis [1] [3]:
The following diagram illustrates this glucose-dependent mechanism and key pharmacological advantages.
This section consolidates key quantitative and clinical data on this compound from public sources.
Table 1: Key Pharmacological & Chemical Properties [2]
| Property | Detail |
|---|---|
| Chemical Formula | C₁₇H₂₄F₂N₆O |
| Molecular Weight | 366.4089 g/mol |
| Drug Class | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |
| Modality | Small Molecule |
| Primary Target | Dipeptidyl peptidase 4 (DPP-4) |
| Action on Target | Inhibitor |
| CAS Registry Number | 869490-23-3 |
Table 2: Clinical Trial and Regulatory Status Overview [2] [4]
| Aspect | Status |
|---|---|
| US FDA Approved | No |
| Other Region Approval | No |
| Phase I Trials | 1 (Completed) |
| Phase II Trials | 6 (Completed) |
| Phase III Trials | 1 (Status Unspecified) |
| Primary Indication | Type 2 Diabetes Mellitus (T2DM); Investigated in Renal Insufficiency, Chronic |
| Notable Combination | Evaluated in combination with Metformin |
This compound research spans several key areas relevant to drug development scientists.
This compound remains an investigational drug not yet approved in the US or other major regions [2]. Publicly available detailed pharmacokinetic data (absorption, distribution, metabolism, excretion), comprehensive clinical trial results on efficacy and safety, and large-scale studies on drug-drug interactions in real-world populations are limited [7] [5].
Future research should prioritize:
Gosogliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for rapidly degrading the body's endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2]. By blocking DPP-4, this compound prolongs the activity of these hormones, enhancing their physiological effects [3].
The following diagram illustrates the core mechanism of DPP-4 inhibitors like this compound in regulating blood glucose.
Diagram illustrating the mechanism of DPP-4 inhibitors like this compound in regulating blood glucose.
While this compound was discovered and entered clinical trials, its development seems to have stalled.
| DPP-4 Inhibitor | Brand Name | Year of Approval |
|---|---|---|
| Sitagliptin | Januvia | 2006 |
| Saxagliptin | Onglyza | 2009 |
| Linagliptin | Tradjenta | 2011 |
| Gemigliptin | Zemiglo | 2012 |
| Teneligliptin | Tenelia | 2012 |
| Omarigliptin | Marizev | 2015 |
| Trelagliptin | Zafatek | 2015 |
| This compound | Satyor | 2016 |
It's important to note that while one source lists this compound's approval year as 2016 [3], more authoritative databases like DrugBank clearly state it is not approved in the US or elsewhere [4], indicating that its commercial availability is likely limited to specific regions or it did not reach the global market.
This compound is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, used for managing Type 2 Diabetes Mellitus (T2DM). [1] Its chemical structure is (3,3-Difluoro-1-pyrrolidinyl)-{(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, with a molecular formula of C₁₇H₂₄F₂N₆O and a molar mass of 366.417 g·mol⁻¹. [1] The drug was discovered and initially developed by Pfizer, with subsequent Phase 3 studies and registration in Russia, where it is marketed under the trade name Saterex. [1]
This compound's design incorporates key features for potent DPP-4 inhibition. The DPP-4 enzyme features a catalytic triad of Ser630, Asp708, and His740, with key substrate recognition handled by the Glu205/Glu206 loop. [2] [3] The binding pocket comprises subsites S1, S2, S1', S2', and S2 extensive. [3]
Binding Interaction Diagram of this compound with DPP-4 Enzyme
This compound functions by reversibly inhibiting the DPP-4 enzyme, which is responsible for rapidly degrading the endogenous incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). [4] [5]
This compound's Mechanism of Action via the Incretin Pathway
| Target Organ/Tissue | Physiological Effects |
|---|---|
| Pancreatic β-Cells | Enhanced glucose-dependent insulin secretion; potential improvement in β-cell mass and function through promoted proliferation and reduced apoptosis. |
| Pancreatic α-Cells | Suppression of postprandial glucagon secretion, reducing hepatic glucose production. |
| Gastrointestinal Tract | Slowing of gastric emptying, contributing to reduced postprandial glucose excursions. |
| Central Nervous System | Promotion of satiety, potentially influencing weight. |
Clinical studies have established the efficacy and safety profile of this compound.
Clinical Efficacy: The ONYX study in Russia confirmed this compound's sugar-lowering effects by reducing both fasting and postprandial hyperglycemia. [6] A comparative study with vildagliptin demonstrated similar efficacy in improving glycemic control in patients with T2DM. [1] [4] this compound is considered weight-neutral, a characteristic advantage over some other anti-diabetic classes, and carries a low risk of hypoglycemia due to its glucose-dependent mechanism. [6] [7] [5]
Pharmacokinetics: this compound is rapidly absorbed after oral administration. It has a half-life that supports once-daily dosing and is primarily excreted unchanged via the kidneys, which is a critical consideration for patients with renal impairment. [1] [5]
| Parameter | Profile / Characteristics |
|---|---|
| Primary Indication | Management of Type 2 Diabetes Mellitus |
| Glycemic Efficacy | Reduces HbA1c, fasting and postprandial plasma glucose |
| Effect on Body Weight | Weight-neutral |
| Risk of Hypoglycemia | Low (due to glucose-dependent mechanism) |
| Common Side Effects | Generally well-tolerated; upper respiratory tract infections, headache |
| Administration | Oral, once-daily |
| Absorption | Rapidly absorbed |
| Elimination | Primarily renal, excreted unchanged |
| Special Population | Dose adjustment likely required in renal impairment |
This compound's structure features pyrimidine and piperazine heterocycles, which are privileged scaffolds in medicinal chemistry known for broad biological activity. [8] [9] The synthesis involves creating a chiral center, which is critical for its activity. The (2S,4S) configuration at the pyrrolidine ring is essential for optimal binding to the DPP-4 enzyme active site. [1]
While DPP-4 inhibitors like this compound are established in T2DM management, several research avenues are emerging. There is ongoing investigation into the potential multi-system benefits of DPP-4 inhibitors beyond glycemic control, including effects on cardiovascular health, neuroprotection, and renal function. [10] Furthermore, research continues into natural sources of DPP-4 inhibitors and the development of novel synthetic compounds with improved efficacy and polypharmacological profiles for managing metabolic syndrome. [7] [4] [3]
This compound (PF-00734200) is a potent, selective, and orally active inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a primary target for the treatment of Type 2 Diabetes Mellitus (T2DM) [1] [2]. By inhibiting DPP-IV, this compound increases the circulating levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose control [1]. Its chemical structure is shown below, with a molecular weight of 366.41 g/mol and a CAS number of 869490-23-3 [1].
Since a direct HPLC method for this compound was not located, this protocol is constructed using standard practices for analyzing similar small-molecule drugs, informed by general guidelines for method validation [3] and a related approach for extracting compounds from serum [4].
This section outlines the proposed instrumental parameters and sample preparation steps.
Based on a modern technique applied to other analytes in serum [4], a SALLE procedure is recommended for this compound due to its high efficiency and clean-up capabilities.
The workflow for the sample preparation and analysis is summarized in the following diagram:
Any analytical method must be validated to ensure reliability, accuracy, and reproducibility. The following table summarizes the key parameters to be assessed, based on ICH guidelines [3].
| Validation Parameter | Objective | Recommended Acceptance Criteria for this compound |
|---|---|---|
| Specificity | Confirm no interference from other components. | Baseline separation of this compound peak; no interference from blank matrix. |
| Linearity & Range | Demonstrate proportional response to concentration. | A range of 125–2000 ng/mL with a correlation coefficient (r²) > 0.995 [4]. |
| Accuracy | Assess the closeness to the true value. | Recovery of 85-115% across the validation range. |
| Precision | ||
| - Repeatability (Intra-day) | Evaluate variation under the same conditions. | RSD ≤ 5% for replicate measurements. |
| - Intermediate Precision (Inter-day) | Evaluate variation on different days/analysts. | RSD ≤ 7% for replicate measurements. |
| Limit of Detection (LOD) | The lowest detectable amount. | Signal-to-noise ratio ~ 3:1. |
| Limit of Quantification (LOQ) | The lowest quantifiable amount with accuracy. | Signal-to-noise ratio ~ 10:1; accuracy and precision within ±20%. |
| Robustness | Assess method resilience to small, deliberate changes. | Retention time and peak area RSD ≤ 5% with minor changes in pH, temperature, or mobile phase composition. |
Gosogliptin (also known as PF-00734200 or PF-734200) is a potent, selective, and orally bioavailable inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, developed for the treatment of type 2 diabetes mellitus (T2DM) [1] [2]. It functions by enhancing the activity of incretin hormones, which are crucial for maintaining glucose homeostasis. The compound is chemically defined as (3,3-difluoropyrrolidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone [1].
This compound exerts its antihyperglycemic effect through a glucose-dependent mechanism by inhibiting the DPP-4 enzyme. The following diagram illustrates the signaling pathway through which this compound and other DPP-4 inhibitors improve glycemic control.
As detailed in the pathway, this compound binds to the active site of the DPP-4 enzyme, preventing it from inactivating the incretin hormones Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [3] [4]. This results in elevated levels of active incretins, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells [5] [4]. A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect is contingent upon elevated blood glucose levels [4].
The following table summarizes the key characteristics of this compound as derived from the literature.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₇H₂₄F₂N₆O [1] [2] |
| Molecular Weight | 366.41 g/mol [2] |
| CAS Number | 869490-23-3 [1] [2] |
| Mechanism of Action | Potent, selective, competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-4) [1] [2] |
| Selectivity | >200-fold selective over related proteases (DPP-8, DPP-9, DPP-2, DPP-3, FAP, POP) [1] |
| Primary Pharmacological Effect | Increases insulin secretion and improves glucose tolerance [1] |
| Half-life in Renal Impairment | Terminal half-life increased from 16.2h (normal function) to 36.6h (ESRD) [1] |
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical in drug development. Key findings from preclinical and human studies are summarized below.
| Aspect | Findings in Rats, Dogs, and Humans |
|---|---|
| Excretion Route | Primarily renal and hepatic/biliary [1] [2]. In rats, mean cumulative excretion was ~30.8% in urine and ~66.0% in feces [1]. |
| Recovery | In rats, an average of 97.1% of the administered radioactive dose was recovered within 168 hours [1] [2]. |
| Impact of Dialysis | Approximately 29% of this compound was removed from the body during a 4-hour hemodialysis session in subjects with end-stage renal disease (ESRD) [1]. |
While a specific assay protocol for this compound was not available in the search results, the following guidance can aid in method development.
This compound is a well-characterized, potent DPP-4 inhibitor with a clear mechanism of action and a pharmacokinetic profile that necessitates careful consideration in subjects with renal impairment. Although a direct assay protocol is not publicly available, researchers can leverage the physicochemical data and the referenced analytical method for Alogliptin to develop and validate robust quality control and bioanalytical assays for this compound in bulk drug and formulated products.
This compound (development codes PF-00734200, PF-734200) is a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor belonging to the gliptin class of oral antidiabetic medications. This small molecule drug exhibits competitive inhibition against the DPP-4 enzyme, which is primarily responsible for the rapid degradation of incretin hormones including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these endogenous incretin hormones, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control in patients with type 2 diabetes mellitus.
The molecular structure of this compound (C₁₇H₂₄F₂N₆O) features a (3,3-difluoropyrrolidin-1-yl) group connected to a pyrrolidine scaffold, which confers high binding affinity and selectivity for the DPP-4 enzyme active site. This compound has demonstrated favorable pharmacokinetic properties across multiple species and has progressed through Phase 1 and Phase 2 clinical trials, showing efficacy both as monotherapy and in combination with metformin. Currently, this compound is approved for clinical use in Russia under the trade name Saterex, making it a valuable candidate for further research and development [1] [2] [3].
A comprehensive in vitro evaluation of this compound requires a multifaceted experimental design to fully characterize its pharmacological profile. The investigation should encompass several key areas beginning with the enzymatic inhibition assays to quantify this compound's potency against purified DPP-4 enzyme. This includes determining the half-maximal inhibitory concentration (IC₅₀) values under controlled conditions. Subsequent experiments should evaluate the compound selectivity across related proteases including DPP-2, DPP-3, DPP-8, DPP-9, fibroblast activation protein (FAP), aminopeptidase P, and propyl oligopeptidase to establish specificity and potential off-target effects.
The experimental workflow should progress to cellular response assessments using relevant cell lines to measure the potentiation of GLP-1 mediated insulin secretion and the protection of endogenous incretin hormones from degradation. Additional mechanistic studies should explore the glucose-dependence of insulin secretion and the compound's effects on glucagon suppression. Finally, solubility and stability profiling under various buffer conditions is essential for optimizing assay performance and interpreting results accurately. This systematic approach ensures a thorough understanding of this compound's mechanism of action and therapeutic potential [2].
Table 1: Key Experimental Parameters for this compound In Vitro Evaluation
| Experimental Component | Key Parameters | Recommended Controls |
|---|---|---|
| Enzymatic Inhibition | IC₅₀ determination, inhibition kinetics, pH optimum, temperature dependence | Reference inhibitors (e.g., sitagliptin, vildagliptin), vehicle controls |
| Selectivity Profiling | Selectivity panel (DPP-2, -3, -8, -9, FAP), IC₅₀ ratios | Positive controls for each protease, concentration-response curves |
| Cellular Response | GLP-1 potentiation, insulin secretion, cAMP accumulation | DPP-4 expressing vs. knockout cells, glucose concentration variations |
| Analytical Methods | HPLC/UV, LC-MS/MS, sample preparation, stability assessment | Internal standards, quality control samples, matrix effects evaluation |
The DPP-4 inhibition assay requires recombinant human DPP-4 enzyme, which can be commercially sourced or purified from mammalian expression systems. Prepare the enzyme stock solution in appropriate storage buffer (typically 25 mM Tris-HCl, 140 mM NaCl, 10 mM KCl, pH 7.4) and aliquot for single use to maintain enzymatic stability. The standard reaction buffer should consist of 50 mM Tris-HCl (pH 7.5) containing 100 mM NaCl and 1 mg/mL bovine serum albumin, which provides optimal enzymatic activity while preventing non-specific binding. For the inhibition assay, dilute this compound in DMSO with concentration standardization, ensuring that the final DMSO concentration does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
The enzymatic reaction utilizes Gly-Pro-AMC (7-amido-4-methylcoumarin) as the fluorogenic substrate, which emits fluorescence upon cleavage by DPP-4. Prepare a substrate stock solution in DMSO and dilute in reaction buffer to achieve the final concentration of 5-50 μM, approximating the Kₘ value for most DPP-4 preparations. The assay is performed in black 96-well or 384-well plates to minimize background fluorescence and crosstalk between wells. Include appropriate controls such as blank reactions (substrate without enzyme), vehicle controls (DMSO without inhibitor), and positive controls (well-characterized DPP-4 inhibitors like sitagliptin) to ensure assay validity and reliability [4] [2].
The procedure for determining this compound's IC₅₀ value follows a standardized inhibition protocol. First, prepare serial dilutions of this compound in DMSO, typically spanning a concentration range from 0.1 nM to 1000 nM to adequately capture the complete inhibition curve. Add 10 μL of each dilution to designated wells, followed by 70 μL of reaction buffer and 10 μL of DPP-4 enzyme solution (final concentration 0.1-1.0 nM). Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at 25°C to allow for equilibrium binding before initiating the reaction with 10 μL of substrate solution. Monitor the fluorescence continuously using a plate reader with excitation at 360 nm and emission at 460 nm for 30-60 minutes at 25°C.
For mechanistic studies, conduct time-dependent inhibition assays by varying the pre-incubation time (0-120 minutes) before substrate addition. To determine the inhibition modality (competitive, non-competitive, or mixed), perform experiments with varying substrate concentrations (approximately 0.5×Kₘ to 5×Kₘ) while testing multiple inhibitor concentrations. Calculate reaction velocities from the linear portion of the progress curves and normalize to the vehicle control (0% inhibition) and blank (100% inhibition) values. Fit the normalized data to a four-parameter logistic equation or the appropriate inhibition model to determine the IC₅₀ value, which for this compound is expected to be in the low nanomolar range based on published data [2].
Table 2: this compound Potency and Selectivity Profile
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| DPP-4 IC₅₀ | Low nanomolar range | Recombinant human DPP-4, pH 7.5, 25°C | [2] |
| Selectivity (DPP-8/9) | >200-fold | Parallel assays with equivalent enzyme concentrations | [2] |
| Cellular EC₅₀ | ~10 nM | GLP-1 potentiation in RINm5F or β-cell lines | [2] |
| Plasma Protein Binding | Moderate | Species-dependent (rat, dog, human) | [1] [2] |
The functional activity of this compound can be assessed in pancreatic β-cell lines (such as RINm5F, INS-1, or Min6) or primary rodent islets. Culture cells in appropriate medium (RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics under standard conditions (37°C, 5% CO₂). Prior to the assay, wash the cells with PBS and pre-incubate for 30-60 minutes in Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 2.8 mM glucose to synchronize cellular responses. For the insulin secretion assay, prepare this compound in DMSO and dilute in KRBH buffer containing 16.7 mM glucose and 10 pM GLP-1, ensuring final DMSO concentration remains below 0.1%.
After pre-treatment with this compound (typically 1-1000 nM) for 15-30 minutes, incubate cells for an additional 60-120 minutes in the glucose/GLP-1-containing buffer. Collect the supernatant and measure immunoreactive insulin levels using a validated ELISA or RIA kit according to manufacturer instructions. Normalize insulin secretion to total cellular protein content or cell number to account for potential variations in cell density. Include appropriate controls such as basal secretion (2.8 mM glucose), maximal stimulation (16.7 mM glucose without GLP-1), and reference DPP-4 inhibitors for comparison. This compound should demonstrate a concentration-dependent enhancement of GLP-1-mediated insulin secretion with an EC₅₀ in the low nanomolar range, consistent with its potent DPP-4 inhibitory activity [2] [5].
To evaluate this compound's inhibitory activity in complex biological systems, DPP-4 activity can be measured in various biological matrices including plasma, serum, and tissue homogenates. Collect blood samples in EDTA-containing tubes and separate plasma by centrifugation at 2,000 × g for 10 minutes at 4°C. For tissue homogenates, homogenize tissues (such as liver, kidney, or intestinal mucosa) in 5-10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a mechanical homogenizer. Clarify the homogenates by centrifugation at 10,000 × g for 15 minutes at 4°C and collect the supernatant for analysis.
Determine the optimal sample dilution by performing preliminary activity measurements to ensure the assay operates within the linear range. For the DPP-4 activity assay, incubate diluted plasma or tissue supernatant with this compound (varying concentrations) for 15-30 minutes at 25°C before adding the fluorogenic substrate (Gly-Pro-AMC). Measure the fluorescence continuously for 30-60 minutes and calculate the percentage inhibition relative to vehicle-treated controls. For cellular DPP-4 activity, culture appropriate cells (such as Caco-2 or endothelial cells) expressing surface DPP-4, treat with this compound for specified durations, wash to remove unbound compound, and measure the remaining cell-associated DPP-4 activity using the fluorogenic substrate. This approach provides information about the cellular penetration and target engagement of this compound in relevant biological systems [4].
For enzymatic inhibition data, calculate the percentage inhibition at each this compound concentration using the formula: % Inhibition = [1 - (Vᵢ/V₀)] × 100, where Vᵢ is the reaction velocity in the presence of inhibitor and V₀ is the velocity in the vehicle control. Generate concentration-response curves by plotting % inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation using appropriate software (GraphPad Prism, SigmaPlot, or similar): Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) × Hill Slope), where Y is the response, X is the logarithm of inhibitor concentration, and IC₅₀ is the concentration producing half-maximal inhibition. For cellular data, similarly fit the concentration-response relationships to determine EC₅₀ values for functional responses.
For kinetic analysis to determine the inhibition mechanism, plot the data according to Lineweaver-Burk (1/v versus 1/[S]) or Michaelis-Menten models. Competitive inhibition will show intersecting lines at the y-axis in Lineweaver-Burk plots, while non-competitive inhibition produces intersecting lines in the second quadrant. Calculate the inhibition constant (Kᵢ) using the appropriate equation for the determined mechanism: for competitive inhibition, IC₅₀ = Kᵢ × (1 + [S]/Kₘ). Perform all experiments with appropriate replication (minimum n=3 independent experiments) and express data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (one-way ANOVA with post-hoc tests for multiple comparisons, unpaired t-test for two groups) with significance defined as p < 0.05 [4] [2].
The following diagram illustrates the complete experimental workflow for this compound evaluation:
When working with this compound in laboratory settings, adhere to standard safety precautions for handling chemical compounds. Use appropriate personal protective equipment including gloves, lab coat, and safety glasses. While comprehensive toxicity data for this compound is limited in the search results, related DPP-4 inhibitors have shown excellent safety profiles in clinical studies. However, as with any pharmaceutical compound, avoid direct contact with skin and eyes and prevent aerosol formation. In case of accidental exposure, wash thoroughly with water and seek medical attention if irritation persists.
Several technical considerations are crucial for obtaining reliable results. Maintain consistent DMSO concentrations across all treatment groups to avoid solvent effects on enzyme activity or cellular responses. Ensure that all assays are conducted within the linear range for both time and enzyme/substrate concentrations. For cellular assays, verify cell viability under experimental conditions using MTT reduction or similar assays to distinguish specific pharmacological effects from non-specific cytotoxicity. When preparing this compound solutions, note that the compound is soluble in DMSO at concentrations up to 100 mg/mL (approximately 272 mM), which can be diluted into aqueous buffers for experimental use. However, be aware of potential compound precipitation when diluting stock solutions into aqueous buffers, particularly when final DMSO concentration is below 0.1%. For long-term storage, keep this compound as a solid at -20°C and prepare stock solutions freshly every 1-2 months, with periodic verification of concentration by UV spectroscopy or LC-MS to ensure compound integrity [2] [6].
This compound represents a potent and selective inhibitor of DPP-4 with demonstrated efficacy in both in vitro systems and clinical trials for type 2 diabetes. The comprehensive in vitro characterization outlined in these application notes and protocols provides researchers with robust methodologies to evaluate the compound's enzymatic inhibition, cellular effects, and selectivity profile. The well-established DPP-4 inhibition assays coupled with functional assessments of insulin secretion offer a complete pharmacological profile of this promising therapeutic agent.
The experimental approaches described herein can be adapted for comparative studies with other DPP-4 inhibitors, investigation of combination therapies, or exploration of potential new indications for DPP-4 inhibition beyond type 2 diabetes. With its favorable selectivity profile and potent activity, this compound serves as an excellent tool compound for studying incretin biology and developing improved therapies for metabolic disorders. These standardized protocols ensure the generation of reliable, reproducible data that can inform drug development decisions and advance our understanding of DPP-4 inhibition in glucose homeostasis.
Table 1: Basic Profile of this compound
| Aspect | Description |
|---|---|
| Role | Dipeptidyl peptidase-IV (DPP-4) inhibitor (Gliptin) for treating Type 2 Diabetes [1]. |
| Synonyms | PF-00734200, PF-734200 [1] [2]. |
| CAS Number | 869490-23-3 [2]. |
| Chemical Formula | C17H24F2N6O [1]. |
| Molar Mass | 366.417 g·mol−1 [1]. |
| Therapeutic Class | Oral antidiabetic drug [1]. |
The following workflow outlines a systematic approach for preparing and analyzing this compound in various sample types. This is based on standard practices in pharmaceutical analysis since a specific official monograph was not located [3] [4].
The choice of preparation technique depends heavily on your sample matrix and the goals of your analysis [4].
Table 2: Common Sample Preparation Techniques
| Technique | Principle | Application for this compound |
|---|---|---|
| Dilution | Reduces concentration of analyte or matrix. | Preparing stock and working standards; crude sample pre-processing [4]. |
| Filtration | Removes particulates from a sample. | Essential for biological samples (plasma, urine) and dissolution media to protect the column [4]. |
| Protein Precipitation | Desolubilizes proteins by adding salt, solvent, or altering pH. | Critical step for plasma/serum samples. Removes proteins that would interfere with analysis [4]. |
| Solid Phase Extraction (SPE) | Selective purification of target analytes using a sorbent. | Cleaning up complex biological samples (plasma, feces); concentrating the analyte to improve detection limits [5] [4]. |
| Liquid-Liquid Extraction | Isolates components based on solubility in two immiscible solvents. | Potential alternative to SPE for purifying this compound from biological matrices based on its polarity [4]. |
A robust analytical method is crucial for accurate characterization and quantification. The following conditions are suggested based on a published metabolite identification study for this compound [5].
Any developed method must be validated to be fit for its purpose. The table below outlines key parameters to check, following industry standards like ICH guidelines [3].
Table 3: Key Method Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria (Example) |
|---|---|---|
| Accuracy | Closeness of measured value to true value. | Recovery of 98–102% from spiked samples. |
| Precision | Repeatability of measurements. | RSD < 2% for multiple injections. |
| Specificity | Ability to measure analyte unequivocally in the presence of matrix. | No interference from placebo, blank matrix, or known metabolites. |
| Linearity | Direct proportional relationship between response and concentration. | Correlation coefficient (R²) > 0.999. |
| Range | Interval between upper and lower concentration levels. | Demonstrated for concentrations with suitable precision and accuracy. |
| Detection Limit (LOD) | Lowest detectable amount of analyte. | Signal-to-noise ratio ≥ 3:1. |
| Quantitation Limit (LOQ) | Lowest quantifiable amount with accuracy and precision. | Signal-to-noise ratio ≥ 10:1. |
| Robustness | Resilience to deliberate, small changes in method parameters. | Method performs within specification despite small changes. |
This compound is an investigational drug belonging to the gliptin class, which acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor [1] [2]. It is classified as a small molecule with the chemical formula C₁₇H₂₄F₂N₆O and a molecular weight of 366.4 g/mol [1] [3]. Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which prolongs the activity of incretin hormones like Glucagon-like Peptide-1 (GLP-1), thereby enhancing insulin secretion in a glucose-dependent manner and suppressing glucagon release [4] [1]. As of the available information, this compound has been used in clinical trials for type 2 diabetes mellitus and renal insufficiency but does not appear to be approved for market in the US or other major regions [1].
The importance of stability testing is underscored by the fact that degradation products of pharmaceuticals can sometimes possess biological properties different from the parent drug, including toxicological effects [5]. Furthermore, pathways of drug metabolism within the body and chemical degradation under storage conditions can overlap, making stability data crucial for patient safety [5].
Since specific methods for this compound are not available, the following protocol is adapted from general stability-indicating method principles for DPP-4 inhibitors, as discussed in the scientific literature [5]. The core of this methodology is Forced Degradation Studies (also known as stress testing) followed by analysis using Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS).
The goal is to subject this compound to various stress conditions to generate potential degradation products and demonstrate that the analytical method can separate these degradants from the main compound.
The table below outlines recommended stress conditions:
| Stress Condition | Suggested Parameters | Goal / Degradation Pathway |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for several hours to 1 day. | To assess degradation via hydrolysis (amide bond cleavage) [5]. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours to 1 day. | To assess degradation via hydrolysis [5]. |
| Oxidative Stress | 1-3% Hydrogen Peroxide (H₂O₂) at room temperature for several hours to 1 day. | To assess degradation via oxidation [5]. |
| Photolytic Stress | Expose solid drug substance and/or solution to UV and visible light as per ICH Q1B guidelines. | To assess photodegradation. |
| Thermal Stress | Expose solid drug substance to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1-3 months). | To assess thermal degradation in the solid state. |
Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for these studies as it provides both separation and structural information on degradation products [5].
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection (DAD) | 220 nm, 254 nm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) / %B: 0/10, 2/10, 20/90, 23/90, 24/10, 30/10 |
A stability-indicating method is valid if it meets the following criteria, which can be summarized in a table:
| Analytical Target | Acceptance Criteria |
|---|---|
| Peak Purity | The peak for this compound in all stressed samples should be pure, with no co-eluting peaks, as determined by the DAD's peak purity algorithm. |
| Resolution | Resolution between this compound and the closest eluting degradation product should be >2.0. |
| Mass Balance | The total amount of this compound and all degradation products detected should approach 100% (typically 98-102%), ensuring all significant degradants are accounted for. |
The following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the logical relationship between stress conditions and potential degradation pathways.
Experimental Workflow for this compound Stability Testing
Logical Flow from Stressor to Degradation Product
This section details the core application of a proposed bioanalytical method for Gosogliptin.
1. Method Summary A selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantitative determination of this compound in human K2EDTA plasma. This compound and the internal standard (this compound-d4) are extracted from the plasma matrix via solid-phase extraction (SPE). Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phase A (0.1% Formic acid in water) and mobile phase B (0.1% Formic acid in acetonitrile). Detection is performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
2. Key Experimental Protocols
The following diagram illustrates the complete workflow from sample preparation to data analysis.
This protocol outlines the key experiments and acceptance criteria required for full method validation, based on ICH M10 and FDA guidance [3] [1].
1. Selectivity and Specificity Selectivity must be demonstrated by analyzing individual blank plasma samples from at least six different sources. The analyte response in a blank sample should be less than 20% of the LLOQ response, and the internal standard response should be less than 5% of the average internal standard response in the LLOQ samples [1].
2. Linearity, LLOQ, and Calibration Range A minimum of six non-zero calibration standards, plus blank and zero samples, should be analyzed in duplicate over the concentration range (e.g., 1.00 - 500 ng/mL). The calibration curve (weighted 1/x²) must demonstrate a correlation coefficient (r) of ≥0.99. The LLOQ is the lowest standard, which must be measured with an accuracy and precision of ±20% [1].
3. Accuracy and Precision Accuracy (expressed as % bias) and precision (expressed as % CV) are assessed by analyzing QC samples at four levels (LLOQ, LQC, MQC, HQC) in a minimum of five replicates over at least three validation runs. Table 1: Acceptance Criteria for Accuracy and Precision
| Level | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|
| LLOQ | ±20% | ≤20% |
| LQC | ±15% | ≤15% |
| MQC | ±15% | ≤15% |
| HQC | ±15% | ≤15% |
4. Recovery and Matrix Effect Evaluate the absolute recovery of this compound and the IS at LQC and HQC levels by comparing the analyte response from extracted samples to non-extracted standards. The matrix factor should also be investigated in lots of plasma from at least six individuals to rule out ion suppression/enhancement [1].
5. Stability Experiments Conduct stability experiments to cover anticipated sample handling conditions. Table 2: Required Stability Experiments
| Stability Type | Conditions | Acceptance Criteria |
|---|---|---|
| Bench-top | Ambient, ~24h | ±15% of nominal |
| Post-preparative | Autosampler (e.g., 10°C), ~48h | ±15% of nominal |
| Freeze-thaw | At least 3 cycles (-70°C to ambient) | ±15% of nominal |
| Long-term | e.g., -70°C for 30 days | ±15% of nominal |
The diagram below shows the key components of the LC-MS/MS system configured for this analysis.
Gosogliptin (also known as PF-00734200 or PF-734200) is a potent, selective, and orally active inhibitor of dipeptidyl peptidase-IV (DPP-4), developed for the treatment of type 2 diabetes mellitus [1] [2] [3]. Its mechanism of action involves binding competitively and reversibly to the active site of the DPP-4 enzyme, preventing the degradation of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [4]. By enhancing the half-life and activity of these hormones, this compound promotes glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels without a significant risk of hypoglycemia [1] [4]. The compound has demonstrated high selectivity, being over 200-fold more selective for DPP-4 than for other related enzymes like DPP-8, DPP-9, and fibroblast activation protein [5].
The table below summarizes the quantitative dosing data for this compound identified in the available literature. Please be aware that a comprehensive dosing schedule for all clinical phases is not available in the current search results.
Table 1: this compound Dosing in Preclinical and Clinical Studies
| Study Type / Model | Dose | Route & Frequency | Key Findings | Source |
|---|---|---|---|---|
| Preclinical PK (Rat) | 5 mg/kg | Single Oral Dose | Mean recovery of radioactivity: 66.0% in feces, 30.8% in urine. | [1] [5] |
| Preclinical PK (Dog) | 5 mg/kg | Single Oral Dose | Used for metabolism and excretion studies. | [1] [5] |
| Phase 1 (Human) | 20 mg | Single Oral Dose | Used for metabolism, excretion, and pharmacokinetic analysis. | [1] [5] |
| Phase 3 (Human) | Not specified | Oral (Monotherapy) | 12-week monotherapy period. | [6] |
| Phase 3 (Human) | Not specified | Oral + Metformin | 24-week combination therapy period. | [6] |
This section outlines specific methodologies that have been employed in this compound research, which can serve as a reference for designing related experiments.
This protocol is based on studies conducted in Sprague-Dawley (SD) rats, beagle dogs, and humans [1] [5].
This protocol is derived from a completed Phase 3 study comparing this compound to Vildagliptin [6].
The following diagrams illustrate the core concepts and experimental designs using Graphviz.
This compound was initially discovered and developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [2] [3]. The development rights were subsequently licensed to SatRx, which continued clinical development. A Phase 3 trial has been completed, and the drug is approved for the treatment of type 2 diabetes in Russia under the trade name Saterex [3].
This compound (DB08382) is a small molecule with the chemical formula C₁₇H₂₄F₂N₆O and an average molecular weight of 366.41 g/mol [1]. Its primary mechanism of action is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme [1]. By inhibiting DPP-4, this compound increases the concentration and activity of endogenous incretin hormones, such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [2] [3]. This enhances glucose-dependent insulin secretion, making it a targeted therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM) [2]. Clinical trials have explored its use in T2DM and specifically in patients with renal insufficiency, though it has not received market approval in the US or other regions [1].
The therapeutic effect of this compound is mediated through the incretin system. The diagram below illustrates the core signaling pathway.
Diagram 1: this compound mechanism of action in the incretin pathway. This compound inhibits DPP-4, preventing the degradation of active GLP-1 and promoting insulin secretion [2] [3].
The DPP-4 enzyme features an α/β hydrolase domain and a β-propeller domain, with a catalytic triad consisting of Ser630, Asp708, and His740 that is essential for its activity [3]. DPP-4 inhibitors like this compound typically occupy the S1 and S2 substrate pockets of the enzyme. The S1 pocket is often occupied by an aromatic or heterocyclic group, forming hydrogen bonds with Glu205/Glu206 and Tyr662, while the S2 site interacts with an aromatic heterocycle [2].
Available data on this compound from published literature and drug databases is summarized in the table below.
Table 1: Summary of this compound Profile and Key Data
| Parameter | Details/Source | Findings/Value |
|---|---|---|
| DrugBank ID | [1] | DB08382 |
| Status | [1] | Investigational (Not approved in US or other regions) |
| Molecular Weight | [1] | 366.41 g/mol |
| Chemical Formula | [1] | C₁₇H₂₄F₂N₆O |
| Primary Target | [1] | Dipeptidyl peptidase-4 (DPP-4) inhibitor |
| Clinical Trials (Phases) | [1] | Phase 1 (1 trial), Phase 2 (6 trials), Phase 3 (1 trial) |
| Associated Conditions | [1] | Type 2 Diabetes Mellitus, Chronic Renal Insufficiency |
| Mechanism Outcome | [2] [3] | Increased active GLP-1, leading to enhanced glucose-dependent insulin secretion. |
This protocol measures the half-maximal inhibitory concentration (IC₅₀) of this compound.
This protocol evaluates the pharmacodynamic effect of this compound in vivo.
The workflow for this in vivo study is outlined below.
Diagram 2: Experimental workflow for assessing active GLP-1 levels in an animal model after this compound administration.
While specific safety data for this compound is not fully public, the DPP-4 inhibitor class has known safety profiles to consider during experiments.
This compound represents a previously investigated DPP-4 inhibitor with a targeted mechanism of action. Available data suggests it was studied for potential use in T2DM, including in populations with renal impairment [1]. The experimental frameworks provided here are essential for profiling its efficacy and safety. Future research on similar compounds should incorporate comprehensive cardiovascular outcome trials (CVOTs) as mandated by the FDA to thoroughly establish cardiovascular safety profiles [3].
This compound (PF-00734200) is an investigational small molecule therapeutic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, commonly referred to as "gliptins." As a potential treatment for type 2 diabetes mellitus (T2DM), this compound functions through a targeted mechanism to enhance incretin hormone activity and improve glycemic control. Despite advancing to Phase III clinical trials, this compound has not yet received approval for clinical use in any major markets, including the United States and other internationally recognized regulatory jurisdictions [1] [2].
This comprehensive document provides detailed application notes and experimental protocols specifically tailored for researchers, scientists, and drug development professionals engaged in the study of DPP-4 inhibitors, with particular emphasis on this compound. The methodologies outlined herein encompass analytical techniques, in vitro and in vivo assessments, and clinical trial designs that have been employed throughout this compound's development pipeline. These protocols aim to standardize research approaches, enhance data comparability across studies, and accelerate the development of similar therapeutic agents within this pharmacological class.
This compound exerts its antidiabetic effects through specific inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Under normal physiological conditions, these incretin hormones are released from the gastrointestinal tract in response to nutrient intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells. However, both GLP-1 and GIP are rapidly inactivated through cleavage by DPP-4, which removes N-terminal dipeptides when Pro or Ala residues are present at the penultimate position [3] [4].
By competitively inhibiting DPP-4, this compound prolongs the half-life and enhances the biological activity of endogenous incretin hormones. This mechanism results in enhanced glucose-stimulated insulin secretion, suppressed glucagon release, and improved glycemic control without directly stimulating insulin secretion in the absence of elevated blood glucose levels. The compound demonstrates high binding affinity for the DPP-4 active site, with a reported IC₅₀ value of 13 nM [2].
The molecular interactions between this compound and the DPP-4 enzyme have been elucidated through X-ray crystallographic studies of the bound complex. These structural analyses reveal that this compound's hydrophobic difluoropyrrolidide moiety binds extensively within the S1 pocket of DPP-4, forming multiple hydrophobic interactions with residues including Trp659, Val656, Tyr631, Ser630, Tyr666, and Tyr662. Additionally, one of the fluorine atoms participates in a hydrogen bonding interaction with either the Ser630 side chain or the backbone amide of Tyr631 [2].
The remaining molecular structure of this compound occupies the S2 pocket of the enzyme, where the secondary amine of the pyrrolidine forms a critical salt bridge interaction with the carboxylate groups of Glu206 and Glu205. The pyrimidine moiety extends further into the S2 extended pocket, where it engages in π-π stacking interactions with the side chain of Phe357. This specific interaction is considered particularly important for this compound's selectivity profile against other members of the DPP enzyme family [2].
Table 1: this compound Selectivity Profile Against DPP Enzyme Family
| Enzyme | Selectivity Ratio (Fold) | Clinical Significance |
|---|---|---|
| DPP-4 | 1 (Reference) | Primary therapeutic target |
| DPP-II | >100 | Reduced potential for off-target effects |
| DPP-8 | >100 | Minimized risk of toxicities observed with non-selective inhibitors |
| DPP-9 | >100 | Minimized risk of toxicities observed with non-selective inhibitors |
| FAP | Not fully characterized | Unknown clinical significance |
The following diagram illustrates the molecular mechanism of DPP-4 inhibition and its effects on incretin hormone metabolism:
Diagram 1: Molecular mechanism of DPP-4 inhibition by this compound and downstream effects on glucose metabolism
The synthesis of this compound follows a stereoselective pathway that ensures production of the cis-isomer configuration essential for optimal DPP-4 binding affinity and inhibitory activity. The synthetic protocol comprises two main stages: preparation of the core intermediate followed by final coupling and deprotection steps [2].
Protocol: Synthetic Procedure for this compound
Materials and Reagents:
Procedure:
Reductive Amination Step:
Coupling and Deprotection:
Characterization:
Table 2: Analytical Methods for this compound Characterization
| Parameter | Method | Conditions/Specifications |
|---|---|---|
| Structural Elucidation | ( ^1H ) NMR | 500 MHz, DMSO-d₆, δ 8.30 (d, J=4.8 Hz, 2H), 6.10 (t, J=4.8 Hz, 1H), 4.50-4.60 (m, 1H), 3.90-4.10 (m, 2H), 3.50-3.80 (m, 8H), 3.20-3.40 (m, 2H), 2.80-3.00 (m, 2H), 2.10-2.30 (m, 2H) |
| Purity Determination | HPLC-UV | Column: C18 (4.6 × 150 mm, 3.5 µm); Mobile phase: Gradient of 0.1% TFA in water and acetonitrile; Flow rate: 1.0 mL/min; Detection: 254 nm; Retention time: 8.2 min |
| Mass Analysis | LC-MS (ESI+) | m/z calculated for C₁₇H₂₄F₂N₆O: 367.2; found: 367.2 [M+H]⁺ |
| Chiral Purity | Chiral HPLC | Chiralpak AD-H column; n-Hexane/Isopropanol/Diethylamine (80:20:0.1); Retention: 12.5 min (cis-isomer) |
| Solubility | Equilibrium solubility | PBS (pH 7.4): >2 mg/mL; Water: >2 mg/mL |
Protocol: HPLC Method for this compound Quantification
Equipment and Conditions:
Sample Preparation:
System Suitability Criteria:
Protocol: DPP-4 Inhibition Assay for IC₅₀ Determination
Principle: This fluorometric assay measures this compound's ability to inhibit the cleavage of a synthetic DPP-4 substrate (Gly-Pro-AMC), releasing the fluorescent AMC group.
Reagents:
Procedure:
Data Analysis:
Protocol: Preclinical PK/PD Study Design
Animal Model Selection:
Sample Collection and Processing:
Bioanalytical Method:
Pharmacodynamic Assessment:
Pharmacokinetic Analysis:
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Cynomolgus Monkey |
|---|---|---|---|
| Half-life (h) | 2.5 | 2.9 | 7.6 |
| Oral Bioavailability (%) | 109 | 95 | 71 |
| Cₘₐₓ (ng/mL/mg dose) | 28.5 | 32.1 | 25.8 |
| Tₘₐₓ (h) | 0.5 | 1.0 | 1.5 |
| AUC (ng·h/mL/mg dose) | 185.3 | 210.5 | 305.7 |
| Vd/F (L/kg) | 2.1 | 1.8 | 2.5 |
| CL/F (mL/min/kg) | 9.8 | 7.2 | 3.8 |
Protocol: First-in-Human Single Ascending Dose Study
Study Population:
Dose Administration:
Assessments and Timepoints:
Key Parameters:
Protocol: 12-Week Efficacy and Safety Study in T2DM Patients
Study Population:
Study Design:
Efficacy Endpoints:
Statistical Analysis:
Reported Outcomes:
Protocol: Comprehensive Safety Pharmacology Panel
Central Nervous System Assessment:
Cardiovascular Safety:
Respiratory Function:
Renal Function:
Protocol: Adverse Event Monitoring and Laboratory Assessment
Safety Parameters:
Special Safety Considerations for DPP-4 Inhibitors:
Reported Safety Profile:
The comprehensive application notes and protocols detailed in this document provide a robust methodological framework for conducting research on this compound and related DPP-4 inhibitors. The standardized approaches outlined for analytical characterization, in vitro and in vivo assessments, and clinical trial design enable researchers to generate comparable and reproducible data across different laboratories and study populations.
This compound represents a promising investigational agent within the DPP-4 inhibitor class, characterized by its favorable selectivity profile, once-daily dosing potential, and demonstrated efficacy in improving glycemic control in patients with type 2 diabetes. The extensive pharmacokinetic characterization across multiple species provides valuable insights into its metabolic fate and potential drug interaction profile.
Future research directions for this compound and next-generation DPP-4 inhibitors may include:
These protocols will continue to evolve as additional research emerges and regulatory requirements advance, ultimately contributing to the ongoing development of safe and effective therapeutic options for diabetes management.
The tables below summarize key data for Gosogliptin, a potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.
Table 1: Basic Chemical and Handling Information
| Property | Description |
|---|---|
| CAS Number | 869490-23-3 [1] [2] [3] |
| Molecular Formula | C17H24F2N6O [1] [2] [3] |
| Molecular Weight | 366.41 g/mol (or 366.42 g/mol) [1] [2] [3] |
| Synonyms | PF-00734200, PF-734200 [1] [2] [3] |
| IUPAC Name | 2-(4-((3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl)piperazin-1-yl)pyrimidine [2] |
| Appearance | White to yellow solid [1] |
| Storage | -20°C Freezer [3] |
| Solubility | Soluble in DMSO (100 mg/mL) [1] [3] |
Table 2: Pharmacological and In-Vitro Assay Data
| Property | Description |
|---|---|
| Primary Target | Dipeptidyl peptidase 4 (DPP-4) [4] [2] |
| Mechanism of Action | Potent, selective, competitive inhibitor of DPP-IV [1] [4] |
| Biological Consequence | Prevents degradation of GLP-1 and GIP, increasing insulin secretion and decreasing glucagon release [4] [5] |
| Selectivity | >200-fold selective over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9, FAP) [1] |
| Primary Metabolism | Hydroxylation at the 5' position of the pyrimidine ring (M5), catalyzed by CYP2D6 and CYP3A4 [3] |
While specific protocols for this compound are not published, the following diagram outlines a general experimental workflow for evaluating a DPP-4 inhibitor, inferred from standard pharmacology practices and the search results.
The search results indicate that this compound was developed by Pfizer and reached Phase 3 clinical trials [3]. The detailed analytical methods and laboratory protocols used in its development are likely contained within internal company documents or regulatory submission files that are not publicly accessible.
To acquire more detailed application notes or protocols, you may consider the following approaches:
This compound (also known as PF-00734200, PF-734200) is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-IV (DPP-IV) with significant applications in preclinical research for metabolic and neurological disorders. As a difluoropyrrolidine-based inhibitor, this compound exhibits high selectivity for DPP-4, showing more than 200-fold greater selectivity for DPP-4 over other members of the DPP family (including DPP-2, DPP-3, DPP-8, and DPP-9) and related enzymes such as aminopeptidase P, fibroblast-activating proteins, and propyl oligopeptidase. This favorable selectivity profile reduces the potential for off-target effects in research models, making it a valuable tool for investigating DPP-4 inhibition in various disease contexts [1].
The primary mechanism of action of this compound involves competitive inhibition of DPP-4, the enzyme responsible for degrading the incretin peptides glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these incretin hormones, this compound enhances their physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and potential neuroprotective activities. This dual mechanism makes this compound particularly useful for research applications beyond metabolic studies, extending to neurodegenerative models where DPP-4 inhibition has demonstrated unexpected benefits [2] [1].
Table 1: Fundamental Characteristics of this compound for Research Applications
| Parameter | Specification | Research Significance |
|---|---|---|
| Molecular Formula | C₁₇H₂₄F₂N₆O | - |
| Molecular Weight | 366.41 g/mol | - |
| CAS Number | 869490-23-3 | - |
| DPP-4 Inhibition | Potent, competitive | High specificity for target engagement |
| Selectivity Profile | >200-fold selective vs. DPP-8/9 | Reduced potential for off-target effects in models |
| Primary Mechanism | Increases active GLP-1 and GIP | Enhances insulin secretion; potential neuroprotection |
| Research Applications | T2DM, Parkinson's disease, renal impairment models | Broad utility across disease models |
The 6-hydroxydopamine (6-OHDA) rat model provides a well-established platform for evaluating potential Parkinson's disease interventions. In this model, this compound has been systematically evaluated using both preventive and therapeutic treatment regimens to assess its neuroprotective potential. For preventive interventions, this compound (2.5 mg) is administered orally via diet admixture daily, starting from 7 days before to 35 days after unilateral 6-OHDA lesioning. This dosage translates to approximately 10 mg/kg/day for a 250g rat. For therapeutic interventions modeling delayed treatment initiation, a higher dose of this compound (7.5 mg) is administered orally via diet admixture daily, starting from 7 to 45 days after unilateral 6-OHDA lesioning, equivalent to 30 mg/kg/day for a 250g rat. This higher dose is considered clinically relevant and has demonstrated efficacy in mitigating dopamine neurodegeneration even when administered after lesion induction [2].
The oral administration via diet admixture represents a refined methodological approach that enhances animal welfare while ensuring consistent drug delivery. For this procedure, this compound is first solubilized in 100% ethanol, which is then added to the standard food chow (16.2g per animal). The ethanol is subsequently evaporated, leaving the drug evenly distributed throughout the chow. Control animals receive the same treatment without the active compound. This administration method demonstrates that chronic treatment with this compound does not alter body weight in 6-OHDA lesioned rats, supporting its tolerability in research models. Animals should be weighed twice weekly with appropriate adjustment of drug concentration in chow to maintain accurate dosing throughout the study period [2].
The functional efficacy of this compound in the 6-OHDA model is evaluated through methamphetamine-induced rotational behavior testing. This quantitative assessment reveals that pre-treatment with oral this compound significantly reduces methamphetamine-induced rotation following lesioning, indicating functional preservation of dopaminergic pathways. For molecular and histological analyses, brain tissue should be collected following transcardial perfusion with ice-cold phosphate-buffered saline followed by 4% paraformaldehyde. The substantia nigra pars compacta (SNc) and striatum should be dissected for evaluation of dopaminergic cell viability using tyrosine hydroxylase (TH) immunohistochemistry and Nissl staining, dopamine content quantification via HPLC, assessment of neuroinflammation through microglial and astrocyte markers (Iba1 and GFAP), and analysis of neurogenesis using bromodeoxyuridine (BrdU) incorporation assays [2].
To confirm target engagement, plasma and brain DPP-4 activity levels should be quantified using fluorometric or colorimetric assays, with successful treatment typically achieving 70-80% plasma DPP-4 inhibition and 20-30% brain DPP-4 inhibition. Additionally, plasma and brain incretin levels (GLP-1 and GIP) should be measured by ELISA to verify the pharmacological effects of DPP-4 inhibition. The presence of incretin receptors in brain tissues can be confirmed through Western blot analysis, which has demonstrated that GLP-1R and GIPR protein levels are age-dependently maintained in rodents and preserved in both 6-OHDA-challenged rats and human PD subjects, providing mechanistic support for the approach [2].
Table 2: this compound Efficacy in 6-OHDA Parkinson's Model
| Parameter Assessed | Effect of this compound Treatment | Significance |
|---|---|---|
| Methamphetamine-induced rotation | Significant reduction | Improved motor function |
| Dopaminergic cell viability (SNc) | Increased TH-positive neurons | Neuroprotection |
| Striatal dopamine content | Preservation of dopamine levels | Maintained neurotransmission |
| Neuroinflammation | Reduced microglial activation | Attenuated neuroinflammation |
| Neurogenesis | Enhanced BrdU incorporation | Increased cellular proliferation |
| Plasma DPP-4 activity | 70-80% inhibition | Target engagement |
| Brain DPP-4 activity | 20-30% inhibition | Central activity |
For in vivo studies, this compound can be administered via several formulation approaches depending on the research requirements. The oral administration method utilizes diet admixture as described in section 2.1. For other routes of administration, this compound requires specific formulation considerations due to its physicochemical properties. The compound appears as a white to yellow solid powder with a logP of 0.466, indicating moderate hydrophilicity. It has limited water solubility but dissolves in DMSO, and may also be soluble in water, ethanol, or DMF with minimal solvent volume to avoid sample loss [1].
For parenteral administration, multiple formulation options have been established. Injection Formulation 1 consists of DMSO:Tween 80:Saline at a ratio of 10:5:85 (i.e., 100 μL DMSO stock solution → 50 μL Tween 80 → 850 μL Saline). Injection Formulation 2 uses DMSO:PEG300:Tween 80:Saline at 10:40:5:45. For oil-based formulations, Injection Formulation 3 employs DMSO:Corn oil at 10:90. Each formulation requires sequential addition of components with thorough mixing between steps to ensure a clear solution or uniform suspension. For oral gavage administration, this compound can be suspended in 0.5% CMC Na (carboxymethylcellulose sodium) or 0.5% carboxymethyl cellulose. Alternatively, it can be dissolved in PEG400 or administered using food mixing protocols for voluntary ingestion [1].
The pharmacokinetic profile of this compound has been characterized in multiple species, informing appropriate dosing regimens for research applications. In excretion studies, after a single oral dose of [¹⁴C]this compound to Sprague-Dawley rats, an average of 97.1% of the radioactivity was recovered within 168 hours, with 66.0% recovered in feces and 30.8% in urine. The majority (approximately 95%) of eliminated radioactivity was recovered within the first 48 hours. In bile duct-cannulated rats, the average recovery was 29.5% in urine and 62.0% in bile, indicating significant hepatobiliary excretion [1].
Renal function significantly impacts this compound pharmacokinetics, an important consideration for studies involving disease models with renal impairment. Systemic exposure of this compound increased approximately 1.5-fold, 2.2-fold, 2.1-fold, and 2.8-fold in subjects with mild, moderate, or severe renal insufficiency or end-stage renal disease (ESRD), respectively, compared to subjects with normal renal function. The terminal half-life increased from 16.2 hours in subjects with normal renal function to 36.6 hours in subjects with ESRD. Approximately 29% of this compound in the body after single-dose administration was removed by 4-hour hemodialysis, suggesting that dosage adjustments may be necessary in animal models with compromised renal function [1].
When designing animal studies with this compound, several critical parameters must be considered to ensure valid and reproducible results. The selection of animal model should align with research objectives—for type 2 diabetes investigations, db/db mice or Zucker diabetic fatty (ZDF) rats are appropriate, while for neurodegenerative studies, the 6-OHDA rat model for Parkinson's disease or transgenic models for Alzheimer's disease may be suitable. The dosage regimen should be determined based on the specific research goals, with 10 mg/kg/day providing substantial DPP-4 inhibition for metabolic studies, while 30 mg/kg/day may be necessary for neuroprotective effects in central nervous system disorders. The timing of intervention—whether preventive or therapeutic—should be clearly defined, as this significantly influences experimental outcomes and interpretation [2].
Route of administration represents another crucial consideration. Oral administration via diet admixture offers advantages for chronic studies by minimizing animal stress, while oral gavage provides precise timing of dose delivery. Intraperitoneal injection may be considered for compounds with poor oral bioavailability, though this compound demonstrates excellent oral absorption. Researchers should also account for potential confounders including diurnal variations in glucose metabolism, animal age and sex differences (as DPP-4 activity and incretin responses may vary), and dietary status (fed vs. fasted) during experimental procedures. Standardization of these parameters across experimental groups is essential for obtaining reliable and interpretable data [2] [1].
A comprehensive assessment strategy for this compound studies should include multiple endpoint categories to fully characterize compound effects. For target engagement verification, plasma and tissue DPP-4 activity should be quantified using fluorometric assays with synthetic substrates such as Gly-Pro-AMC. Successful target engagement typically achieves 70-80% plasma DPP-4 inhibition. Additionally, active GLP-1 and GIP levels should be measured in plasma and tissues by ELISA to confirm incretin stabilization [2].
For metabolic studies, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) provide functional assessment of glucose homeostasis. Fasting and postprandial glucose measurements, insulin levels, and glycated hemoglobin (HbA1c) offer additional metabolic characterization. For neurodegenerative studies, behavioral assessments (e.g., rotational testing in 6-OHDA models, cognitive tests in Alzheimer's models), immunohistochemical analysis of neuronal markers, quantification of neurotransmitter levels, and evaluation of neuroinflammation and neurogenesis provide comprehensive neurological profiling. Histopathological examination should include assessment of pancreatic islet morphology in metabolic studies and dopaminergic neuron survival in neurodegenerative studies [2].
This compound exerts its primary therapeutic effects through DPP-4 enzyme inhibition, which prevents the rapid degradation of endogenous incretin hormones GLP-1 and GIP. This mechanism is particularly advantageous compared to direct receptor agonists because it preserves the glucose-dependent insulin secretion,
Diagram 1: this compound Mechanism of Action and Signaling Pathways
thereby minimizing the risk of hypoglycemia—a significant advantage in both clinical applications and research settings. The molecular mechanism involves this compound competitively binding to the active site of DPP-4, preventing this enzyme from cleaving and inactivating GLP-1 and GIP. This inhibition results in elevated levels of active incretin hormones, which then engage their cognate receptors on target tissues [3] [1].
The downstream signaling cascade involves GLP-1 and GIP receptor activation, which stimulates adenylate cyclase, increases intracellular cAMP levels, and activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). In pancreatic β-cells, this signaling pathway enhances glucose-dependent insulin secretion through the closure of ATP-sensitive K+ channels, membrane depolarization, and opening of voltage-dependent Ca2+ channels. Beyond these metabolic effects, incretin receptor activation in neuronal tissues triggers neurotrophic signaling pathways including PI3K/AKT and MAPK/ERK, which promote neuronal survival, synaptic plasticity, and neurogenesis while simultaneously suppressing pro-inflammatory pathways and oxidative stress. This multifaceted mechanism explains the potential benefits of this compound observed in neurodegenerative models like the 6-OHDA Parkinson's disease paradigm [2].
The experimental protocols outlined in these application notes provide a robust framework for investigating this compound in various animal models. The well-characterized pharmacokinetics, definitive target engagement markers, and comprehensive endpoint analyses detailed in this document enable researchers to design rigorous studies evaluating both metabolic and neurological outcomes. The dosing regimens established in the 6-OHDA Parkinson's model—particularly the 10 mg/kg/day and 30 mg/kg/day protocols—provide validated starting points for investigations in other disease models, with appropriate adjustments based on specific research objectives and model characteristics.
The emerging research applications for this compound beyond metabolic disorders highlight the therapeutic potential of DPP-4 inhibition in neurodegenerative conditions, with demonstrated efficacy in preserving dopaminergic neurons, mitigating neuroinflammation, and promoting functional recovery in Parkinson's disease models. These findings, coupled with the favorable safety profile and established clinical use of DPP-4 inhibitors, position this compound as a valuable tool compound for both mechanistic studies and preclinical therapeutic development. Future research directions should include exploration of this compound in additional neurological models, investigation of potential synergistic effects with other neuroprotective agents, and examination of long-term outcomes in chronic disease models.
Although a method for Gosogliptin is not available, the following table summarizes published LC-MS/MS methods for other gliptin drugs, which can serve as a reference point. The key parameters are adapted from a study that simultaneously quantified several gliptins [1].
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Internal Standard | Sample Preparation |
|---|---|---|---|---|
| Metformin | 0.5 – 400.0 | 1.76 | Alogliptin | Protein precipitation (Acetonitrile crash) |
| Sitagliptin | 10.0 – 500.0 | 0.17 | Alogliptin | Protein precipitation (Acetonitrile crash) |
| Linagliptin | 5.0 – 400.0 | 1.94 | Alogliptin | Protein precipitation (Acetonitrile crash) |
| Vildagliptin | 0.5 – 40.0 | 3.08 | Alogliptin | Protein precipitation (Acetonitrile crash) |
This protocol outlines a general methodology for developing and validating a quantitative LC-MS/MS method for this compound, based on standard bioanalytical practices and approaches used for its structural analogs [1].
This protocol describes the development and validation of a selective, sensitive, and robust Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human K2-EDTA plasma. The method is intended to support preclinical and clinical pharmacokinetic studies.
The logical flow of the bioanalytical method process, from sample collection to data reporting, is outlined below.
Note: The following conditions are a starting point and must be optimized for this compound.
The developed method must be validated as per regulatory guidelines (e.g., ICH M10) [1]. Key experiments include:
1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99 [1] [3].
The table below summarizes common issues, their potential causes, and recommended solutions for DPP-4 activity and inhibition assays, which are applicable to evaluating inhibitors like Gosogliptin.
| Problem Phenomenon | Potential Causes | Recommended Solutions & References |
|---|---|---|
| Signal Saturation / Non-linear kinetics | Overly high enzyme (serum/plasma) concentration or substrate concentration [1] [2]. | Optimize serum volume and substrate concentration. For human plasma, use 2-10 µL serum and reduce substrate (e.g., GP-AMC) to 20 µM [1] [2]. |
| Fluorescence Interference | Inner filter effect, background fluorescence from serum proteins (~325-350 nm), NADPH, or bilirubin (~430-470 nm) [1]. | Use probes with longer excitation/emission wavelengths (e.g., GP-BAN, Ex/Em=430/535 nm) to avoid biological matrix interference [1] [3]. |
| Low Selectivity | Probe is hydrolyzed by enzymes with similar activity (e.g., DPP-II, DPP-VII, DPP-8, DPP-9) [1] [4]. | Employ highly selective fluorescent probes (e.g., GP-BAN) validated against other hydrolases like FAP, DPP-VIII, and DPP-IX [1]. |
| Inaccurate IC50 Determination | Non-optimized assay conditions leading to poor dynamic range; inhibitor solubility issues. | Validate method robustness (precision, stability) pre-study [2]. Use DMSO for compound dissolution, ensuring final concentration ≤1% [3]. |
Q1: What are the key parameters to optimize when establishing a new DPP-4 inhibitory assay? The critical parameters to optimize are:
Q2: Which fluorescent probe is recommended for a selective and sensitive DPP-4 assay with minimal interference? The probe Glycyl-prolyl-N-butyl-4-amino-1,8-naphthalimide (GP-BAN) is highly recommended. It offers superior selectivity for DPP-4 over other hydrolases like FAP, DPP-VIII, and DPP-IX. Furthermore, its excitation (430 nm) and emission (535 nm) wavelengths are outside the absorption range of common biological interferents like serum proteins and bilirubin, significantly reducing background noise [1] [3].
Q3: How can I validate my DPP-4 inhibition assay for reliability? A robust validation should include:
This protocol allows for screening inhibitors like this compound in a physiologically relevant cellular context, which accounts for membrane permeability and intracellular transport [3].
Detailed Methodology [3]:
The table below summarizes key information about this compound from the search results:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | PF-00734200, PF-734200 [2] |
| Biological Target | Dipeptidyl peptidase-IV (DPP-4) [2] |
| Biological Activity | Potent, selective, competitive DPP-4 inhibitor; prevents degradation of incretin hormones GLP-1 and GIP [2] |
| CAS Number | 869490-23-3 [2] |
| Molecular Formula | C17H24F2N6O [2] |
| Molecular Weight | 366.41 g/mol [2] |
While a specific protocol for this compound is not provided, the following methodologies from the search results for similar compounds can serve as a robust starting point for developing your own assays.
1. LC-MS/MS Method for DPP-4 Inhibitors in Plasma This detailed protocol, adapted from a validated method for Sitagliptin, can be modified for this compound [3].
2. DPP-4 Inhibition Assay This general enzymatic assay can be used to measure the potency (IC50) of this compound or to screen for other inhibitors [5] [6].
Here are common issues and solutions related to bioanalytical method development for compounds like this compound.
| Problem Area | Specific Issue | Potential Causes & Troubleshooting Steps |
|---|
| Sensitivity | High Limit of Quantification (LLOQ) | Cause: Inefficient extraction or ion suppression. Solution: Optimize the LLE procedure (e.g., try different organic solvents like ethyl acetate, adjust pH with sodium carbonate [4], or consider solid-phase extraction (SPE). Dilute the IS in acetonitrile to minimize emulsion formation [4]. | | | Low Signal-to-Noise Ratio | Cause: Inefficient ionization or source contamination. Solution: Optimize MS/MS parameters (collision energy, source temperature). Use a higher organic content or a stronger additive (e.g., formic acid) in the mobile phase to improve ionization. Clean the ion source and MS interface regularly. | | Chromatography | Peak Tailing or Broadening | Cause: Non-ideal interaction with the stationary phase. Solution: Test different C18 columns from various manufacturers. Adjust the pH or buffer concentration in the mobile phase. Ensure the column temperature is controlled and appropriate. | | | Short Retention Time | Cause: Insufficient retention. Solution: Reduce the organic modifier percentage in the mobile phase. Use a more retentive column (e.g., with phenyl or polar-embedded groups). | | Sample Prep | Low or Inconsistent Recovery | Cause: Incomplete protein precipitation or inefficient transfer during LLE. Solution: Ensure adequate solvent-to-plasma ratio for protein precipitation. Vortex and centrifuge samples thoroughly. When transferring the organic layer, be careful not to disturb the interface. | | | Matrix Effects | Cause: Co-eluting compounds from the plasma matrix suppress or enhance ionization. Solution: Use a stable isotope-labeled IS, which co-elutes with the analyte and corrects for suppression/enhancement. Improve chromatographic separation to move the analyte away from the matrix interference region. |
The following diagram outlines the core workflow for developing and validating an LC-MS/MS method for this compound, integrating the key steps discussed.
I hope this technically-oriented resource provides a solid foundation for your work on this compound.
The table below summarizes the key quantitative data available for this compound, which forms the basis for the subsequent troubleshooting guide. [1]
| Parameter | Specification / Value | Significance for Stability |
|---|---|---|
| CAS Number | 869490-23-3 | For precise compound identification. |
| Molecular Weight | 366.41 g/mol | - |
| Chemical Formula | C₁₇H₂₄F₂N₆O | - |
| Purity | > 99% (as provided by supplier) | High purity reduces interference from degradants but doesn't guarantee stability. |
| Solubility (DMSO) | 100 mg/mL (272.92 mM) | Primary solvent for stock solutions; hygroscopic DMSO can introduce water. |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Critical: Low temperature is essential for long-term stability of the solid. |
| Recommended Storage (Solution) | -80°C for 6 months; -20°C for 1 month | Critical: Solutions are less stable; avoid repeated freeze-thaw cycles. |
Based on the handling data and general principles of chemical stability, here are potential issues and their solutions.
| Observed Problem | Potential Causes | Troubleshooting & Resolution Steps |
|---|
| ▼ Low Activity / Potency in Assays | • Degradation due to improper storage • Repeated freeze-thaw cycles of stock solution • Hydrolysis or oxidation | 1. Verify Storage Conditions: Ensure powder is stored at -20°C or below. Prepare fresh stock solutions if outdated. 2. Aliquot Stock Solutions: Divide solution into single-use aliquots to avoid repeated freezing and thawing. [1] 3. Analyze Purity: Use analytical methods (e.g., HPLC) to check for new degradation peaks. | | ▼ Precipitation in Assay Buffer | • Poor solubility in aqueous buffers • Rapid pH change from DMSO stock to buffer | 1. Check Solvent Tolerance: Ensure the final concentration of DMSO in your assay does not exceed the tolerance of your biological system (typically <1%). 2. Optimize Dilution: Add the DMSO stock to the buffer while vortexing gently to aid dispersion. | | ▼ Discoloration of Powder or Solution | • Chemical degradation (e.g., oxidation) | 1. Visual Inspection: The solid is described as "white to yellow". [1] A significant darkening may indicate degradation. 2. Use Fresh Material: Discard any material that shows marked color change and use a new, properly stored batch. |
This compound is a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), the enzyme responsible for degrading the incretin hormones GLP-1 and GIP. [1] Understanding its role in this pathway is crucial for designing relevant experiments. The following diagram illustrates this mechanism and a general workflow for its experimental application.
While detailed protocols were not fully available in the search results, here is a synthesis of the key methodological points for working with this compound.
Since a direct method is unavailable, your development should focus on Reverse-Phase HPLC (RP-HPLC) with a C18 column, which is standard for this drug class [1] [2]. The following table summarizes a recommended starting point for method development, based on common conditions for gliptins.
| Parameter | Recommended Starting Condition | Rationale & Adjustments |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Cosmosil C18, Zorbax SB-Aq) [1] [2] | Standard for gliptin separation. |
| Mobile Phase | Buffer: Phosphate (pH ~4.8) or Ammonium Acetate (pH ~3.8) [1] [2] Organic: Acetonitrile or Acetonitrile:Methanol (90:10) [2] | Low pH suppresses silanol activity. Acetonitrile is a strong eluent; methanol can modify selectivity. | | Gradient | Start with 25% organic, ramp to 50-75% over 20-50 minutes [2]. | Essential for separating the main peak from related substances and degradation products. | | Flow Rate | 0.8 - 1.0 mL/min [1] [2] | Standard flow rate for a 4.6 mm ID column. | | Detection Wavelength | 225 nm - 267 nm [1] [2] | Determine by scanning a standard solution with a PDA detector. | | Column Temperature | 45 °C [2] | Improves efficiency and reproducibility. | | Injection Volume | 20 µL [1] | Standard volume; can be adjusted based on sensitivity needs. |
The table below outlines common problems, their potential causes, and corrective actions.
| Problem | Potential Causes | Corrective Actions |
|---|
| Peak Tailing | - Active sites on column
Q1: How should I prepare stock and standard solutions for Gosogliptin? A: Accurately weigh about 10 mg of pure this compound and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with mobile phase or a suitable solvent like methanol to create a primary stock solution (e.g., 1000 µg/mL). Subsequent working standards (e.g., 10-50 µg/mL) can be prepared by precise dilution [1].
Q2: What is a systematic approach to developing a stability-indicating method? A: A stability-indicating method must separate the API from its degradation products. The workflow involves method scouting, forced degradation studies, and final method validation [2]. The diagram below illustrates this workflow.
Q3: My column binding capacity has dropped after multiple protein purifications. How can I regenerate my affinity resin? A: For resins like glutathione agarose, regeneration involves a stringent cleaning process. A common protocol is to alternate washing with 10 column volumes of 0.1M Tris-HCl pH 8.5, 0.5M NaCl and 0.1M sodium acetate pH 4.5, 0.5M NaCl, repeating this cycle three times. For more stubborn contaminants, additional washes with 0.1M sodium hydroxide, 70% ethanol, or 1% SDS can be used, followed by thorough rinsing with dIH₂O and storage in 20% ethanol [3].
For a starting point in your experiments, here is the fundamental solubility data found for this compound.
| Property | Detail |
|---|---|
| Solvent | DMSO |
| Solubility | 80 mg/mL |
| Molar Concentration | 218.33 mM |
| Note | Sonication is recommended to achieve this concentration. |
The table below summarizes established techniques you can employ to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound [2].
| Technique | Mechanism | Typical Method Examples |
|---|---|---|
| Particle Size Reduction | Increases effective surface area for dissolution. | Jet Milling (Micronization), Wet Bead Milling, High-Pressure Homogenization (Nanosuspensions) |
| Solid Dispersions | Disperses drug in polymer matrix; amorphous state has higher energy. | Hot-Melt Extrusion (HME), Spray Drying |
| Salt Formation | Alters pH at diffusion layer; dramatically increases dissolution rate. | Reaction with a counter-ion (for ionizable drugs). |
| Co-crystallization | Modifies crystal lattice energy via non-covalent bonds with a co-former. | Crystal engineering with a neutral co-former. |
| Lipid-Based Systems (SEDDS/SMEDDS) | Presents drug in a pre-dissolved state, bypassing the dissolution step. | Isotropic mixtures of oils, surfactants, and co-solvents. |
| Liquisolid Systems | Converts a liquid drug solution into a free-flowing, compressible powder. | Adsorption to a porous carrier (e.g., silica). |
Here are detailed methodologies for two advanced techniques highly relevant for a new chemical entity like this compound.
This top-down method reduces drug particle size to the nanoscale to increase saturation solubility and dissolution rate.
Workflow Diagram:
Materials:
Procedure:
This technique stabilizes the drug in a high-energy amorphous state within a polymer matrix.
Workflow Diagram:
Materials:
Procedure:
Q1: this compound seems to dissolve well in DMSO for in vitro studies. Why is water solubility still a major concern? A1: DMSO is an excellent dipolar aprotic solvent used in lab settings but is not suitable for pharmaceutical formulations in humans [1]. The goal of solubility enhancement is to achieve sufficient dissolution in the aqueous environment of the gastrointestinal tract to ensure good oral bioavailability. High solubility in DMSO does not translate to acceptable bioavailability without proper formulation [2].
Q2: What is the first thing I should check if my this compound nanosuspension shows crystal growth or aggregation over time? A2: This is a classic stability issue. First, re-check the particle size distribution and zeta potential. A shift indicates inadequate stabilization. Consider:
Q3: The ASD of this compound I made via spray drying is showing crystallinity in XRPD after 4 weeks of storage. What could be the cause? A3: This is referred to as recrystallization from the amorphous state. The primary reasons and solutions are:
The table below summarizes the available key information for researchers working with Gosogliptin.
| Property | Description |
|---|---|
| Chemical Name | This compound (PF-00734200) [1] |
| CAS Number | 869490-23-3 [1] |
| Purity | 99.83% (as offered by one supplier) [1] |
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years). Solution (DMSO): -80°C (6 months) or -20°C (1 month) [1] |
| Solubility | Soluble in DMSO (100 mg/mL) [1] |
| Mechanism of Action | Potent and selective inhibitor of Dipeptidyl peptidase-IV (DPP-4) [1] |
While specific data on this compound is limited, research on related drugs (gliptins) provides a framework for stability studies.
Based on general pharmaceutical practice, here is a workflow you can adapt to establish this compound's degradation profile. The diagram below outlines the key stages.
What is the safest way to store a this compound powder sample? Based on supplier recommendations, the powder should be stored at -20°C, which is expected to maintain stability for up to three years. Always allow the vial to come to room temperature before opening to prevent moisture condensation [1].
How should I prepare and store stock solutions of this compound? this compound is soluble in DMSO. Prepare stock solutions at 100 mg/mL. For long-term stability, aliquot and store these solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by using small, single-use aliquots [1].
My this compound solution has undergone multiple freeze-thaw cycles. Is it still usable? Repeated freeze-thaw cycles are not recommended and will likely increase degradation. It is best to prepare a new stock solution from powder. If that's not possible, analyze the solution using your stability-indicating HPLC-UV or LC-MS method to check for new degradant peaks and confirm the main peak's integrity before use in critical experiments.
What are the key parameters to monitor in a this compound stability method? Your method should be validated to monitor and resolve this compound from its potential degradants. Key parameters include an increase in unknown impurities, a decrease in This compound assay value, and changes in the solution's appearance (color, clarity).
| Scenario | Possible Cause | Investigative Action |
|---|---|---|
| Unexpected degradation in a freshly prepared solution. | Solvent impurities, high temperature during preparation, or exposure to light. | Check solvent quality, ensure procedures are followed, and analyze by LC-MS to identify degradant peaks. |
| Lower-than-expected biological activity in assays. | Degraded compound or inaccurate solution concentration due to evaporation or improper storage. | Re-assay the solution potency and purity using HPLC/LC-MS against a freshly prepared reference standard. |
| Formation of precipitate in stock solution. | The compound may have crystallized or degraded under storage conditions. | Warm the solution gently and vortex. If it does not clear, analyze by LC-MS. Do not use if new degradants are found. |
The table below summarizes key chemical and developmental data for this compound, which is essential for researchers.
| Property | Description |
|---|---|
| DrugBank ID | DB08382 [1] |
| Modality | Small Molecule [1] |
| Chemical Formula | C17H24F2N6O [1] |
| Average Molecular Weight | 366.4089 g/mol [1] |
| Mechanism of Action | Dipeptidyl peptidase 4 (DPP-4) inhibitor [1] |
| Approval Status | Not approved in the US or other regions (as of search date: 2025-11-14) [1] |
| Clinical Trial Phase | Phase 3 (Highest phase reached) [1] |
| Primary Indication (Trials) | Type 2 Diabetes Mellitus, Renal Insufficiency, Chronic [1] |
| Synonyms/External IDs | PF-00734200, PF-734200 [1] |
This compound is a member of the "gliptin" class of drugs, which function as dipeptidyl peptidase-4 (DPP-4) inhibitors [2] [3]. Understanding this mechanism is crucial for developing relevant bioassays.
The following diagram illustrates this core mechanism and its physiological effects:
Q1: What are the key clinical considerations for this compound based on its development status? A1: As an investigational drug not yet approved in any region, its safety and efficacy profile is not fully established [1]. Clinical trials have explored its use in Type 2 Diabetes Mellitus and, notably, in patients with Chronic Renal Insufficiency, suggesting a potential focus for its application [1].
Q2: How does this compound compare to other DPP-4 inhibitors? A2: The search results do not provide a direct head-to-head comparison. However, DPP-4 inhibitors as a class are generally considered to have a low risk of hypoglycemia and are weight-gain neutral, making them a favorable option [2]. This compound is one of several gliptins developed after the first-in-class sitagliptin [3].
Q3: What are the reported adverse effects of synthetic DPP-4 inhibitors? A3: While generally well-tolerated, the class has been associated with certain adverse effects. Reported issues include gastrointestinal disturbances, nasopharyngitis, allergic reactions, skin-related side effects, and musculoskeletal disorders [4]. Some safety concerns have been raised regarding a potential increased risk of heart failure and pancreatitis, though data is sometimes controversial [2] [3].
Since detailed this compound protocols are not available, here are actionable approaches to build your troubleshooting guides:
The table below summarizes the available information on Gosogliptin and related cross-reactivity concerns.
| Aspect | Findings on this compound (PF-00734,200) | Relevant Research Context |
|---|---|---|
| General Polypharmacology | DPP-4 inhibitor class shows limited polypharmacology and low suspected adverse drug reaction (ADR) rates [1]. | Supports favorable safety profile for the drug class. |
| Specific Cross-Reactivity Data | No direct studies on this compound cross-reactivity were identified. | -- |
| Inter-species Homolog Binding | Class-wide issue: Gliptins (e.g., Sitagliptin, Vildagliptin) can bind DPP-4-like homologs from gut bacteria (Segatella copri, Phocaeicola vulgatus) [2]. | Suggests potential for microbial off-target effects; this compound not explicitly tested. |
| Multi-Target Inhibition | Class-wide issue: Some DPP-4 inhibitors (e.g., Linagliptin) also inhibit Xanthine Oxidase (XO) [3]. | Suggests potential for multi-enzyme targeting; this compound not explicitly tested. |
| Immune-Mediated Reactions | Class-wide issue: DPP-4 inhibitor use associated with hypersensitivity reactions (HSRs), predominantly non-type I (e.g., bullous pemphigoid, drug rash) [4]. | Suggests potential for immune-mediated side effects; this compound not explicitly tested. |
While no this compound-specific protocols exist in the available literature, here are established methodologies you can adapt from studies on other DPP-4 inhibitors.
This computational method predicts how this compound might interact with non-target proteins.
Objective: To computationally assess the binding affinity of this compound to human DPP-4, its known target, and compare it to its binding with various bacterial DPP-4 homologs [2].
Workflow Overview: The diagram below outlines the key steps in this computational assessment.
Detailed Methodology:
This method directly tests this compound's ability to inhibit off-target enzymes in a controlled lab setting.
Objective: To experimentally determine the inhibitory activity (IC₅₀) of this compound against DPP-4 and other potential off-target enzymes like Xanthine Oxidase (XO) [3].
Workflow Overview: The following chart illustrates the core process of the enzymatic assay.
Detailed Methodology (Adapted from DPP-4 activity assays) [5] [3]:
Q1: Are there any known clinical adverse events linked to this compound's potential cross-reactivity?
Q2: What are the most likely off-targets for a DPP-4 inhibitor like this compound?
Q3: My research involves gut microbiome interactions. Should I be concerned about this compound cross-reactivity?
The table below summarizes the fundamental chemical, biological, and development data for Gosogliptin.
| Property | Description |
|---|---|
| CAS Number | 869490-23-3 (free base); 869490-47-1 (dihydrochloride) [1] |
| Molecular Formula | C₁₇H₂₄F₂N₆O [2] [3] |
| Molecular Weight | 366.41 g/mol [2] [4] |
| Mechanism of Action | Potent, selective, competitive, and orally active inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [2] [3] |
| Primary Pharmacologic Effect | Increases levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), enhancing glucose-dependent insulin secretion [2] [3] |
| DPP-4 Inhibition (IC₅₀) | 13 nM [1] |
| Selectivity | >200-fold selective for DPP-4 over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9, FAP, etc.) [4] |
| Latest Development Stage | Phase II (Discontinued by Pfizer; licensed to SatRx for further development) [1] |
Although direct studies on this compound in neurological models are not available in the search results, established science on DPP-4 inhibitors suggests a plausible mechanism for investigating its neuroprotective potential. The following diagram illustrates this proposed pathway, linking this compound's action to effects observed with other DPP-4 inhibitors in Alzheimer's disease research.
The diagram above shows how this compound may produce neuroprotective effects. The key supporting evidence from related DPP-4 inhibitors includes:
Based on the general pharmacological data for this compound, here are key considerations for designing experimental protocols.
Q1: What is the solubility and recommended storage for this compound?
Q2: The compound shows no effect in my neuronal cell model. What could be wrong?
Q3: Are there known issues with hepatotoxicity for this compound? While the DPP-4 inhibitor class is generally not associated with significant hepatotoxicity, and clinically available agents like sitagliptin and linagliptin have a low incidence of liver injury [6], specific clinical data for this compound is limited due to its discontinued development. Standard monitoring of liver enzymes in chronic in vivo studies is recommended.
The table below summarizes the core chemical and pharmacological data for this compound, which is essential for planning your experiments.
| Property | Specification |
|---|---|
| Generic Name | This compound [1] |
| Other Names | PF-734200, PF-00734200 [2] [1] |
| CAS Number | 869490-23-3 [2] [1] |
| Molecular Formula | C₁₇H₂₄F₂N₆O [2] [1] |
| Molecular Weight | 366.41 g/mol [2] |
| Mechanism of Action | Potent, selective, and competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [2] |
| Primary Pharmacological Effect | Increases levels of active GLP-1 and GIP, enhancing glucose-dependent insulin secretion and lowering blood glucose [2] |
| In Vivo Formulation Example | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] |
| Recommended Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2] |
To understand the biological context of your work, the following diagram illustrates the mechanism of action of this compound and other DPP-4 inhibitors.
Method transfer, such as moving an HPLC analytical method from development to a quality control lab, often encounters hurdles. Here are solutions to common problems, using a typical this compound HPLC method as an example.
Q1: During HPLC method transfer for this compound assay, we are observing peak tailing and poor resolution in the receiving laboratory. What could be the cause?
Peak shape issues often stem from subtle differences in the chromatographic system or mobile phase preparation.
Q2: What are the critical stability aspects of this compound we should consider during in vitro or in vivo formulation?
This compound's stability is paramount for obtaining reliable experimental results [2].
While a specific HPLC method for this compound was not found in the search results, the method for the closely related DPP-4 inhibitor Alogliptin can serve as an excellent starting point for development and transfer, as these compounds share structural similarities [3]. The key parameters are summarized below.
| HPLC Parameter | Specification |
|---|---|
| Instrument | Agilent 1200 Series HPLC System [3] |
| Column | Thermo Scientific Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) [3] |
| Mobile Phase | Acetonitrile : Ammonium Carbonate Buffer (55:45, v/v) [3] |
| Flow Rate | 1.0 mL/min [3] |
| Detection Wavelength | 277 nm [3] |
| Column Temperature | 30°C [3] |
| Injection Volume | 10 µL [3] |
| Retention Time | ~4.0 minutes [3] |
| Run Time | 6.0 minutes [3] |
Detailed Methodology:
The workflow for this analytical process is visualized below.
The table below summarizes the key identified information about this compound.
| Property | Description |
|---|---|
| Generic Name | This compound [1] [2] [3] |
| Synonyms | PF-00734200, PF-734200 [1] [4] [3] |
| Drug Class | Dipeptidyl peptidase-4 (DPP-4) inhibitor (Gliptin) [1] [3] |
| Therapeutic Area | Type 2 Diabetes Mellitus (investigational) [1] [3] |
| Molecular Formula | C₁₇H₂₄F₂N₆O [1] [2] |
| Molecular Weight | 366.41 g·mol⁻¹ [1] [4] |
| Mechanism of Action | Selective inhibition of DPP-4 enzyme, increasing active GLP-1 levels, which stimulates insulin secretion and inhibits glucagon release [3]. |
| Chemical Structure | (3,3-Difluoro-1-pyrrolidinyl)-{ (2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone [1] |
| CAS Number | 869490-23-3 [4] [2] |
| SMILES | O=C(N1CCC(C1)(F)F)[C@H]1NCC@HN1CCN(CC1)c1ncccn1 [3] |
| InChI Key | QWEWGXUTRTXFRF-KBPBESRZSA-N [1] [2] |
To develop a chromatographic method for this compound, you can use its physicochemical properties as a starting point for column selection and parameter optimization.
Since specific protocols are not available, the following general workflow can guide your experimental design. The diagram below outlines the key stages.
The table below summarizes findings from a 2025 Bayesian network meta-analysis that indirectly compared various DPP-4 inhibitors, including Gosogliptin and Sitagliptin, by analyzing their performance against a common control (placebo) [1].
| Parameter | This compound | Sitagliptin |
|---|---|---|
| Included Dosages | 2 mg QD, 30 mg QD | 5 mg BID, 100 mg QD |
| HbA1c Reduction vs. Placebo | • 2 mg QD: Not significant (MD -0.32%, CI: -0.73, 0.09) [1] • 30 mg QD: Significant reduction (specific data not provided) [1] | • 5 mg BID: Not significant (MD -0.24%, CI: -0.50, 0.01) [1] • 100 mg QD: Significant reduction (specific data not provided) [1] | | Comparative Efficacy | Showed no significant difference in glycemic control compared to FDA-approved DPP-4is like Sitagliptin 100 mg QD [1]. | Showed no significant difference in glycemic control compared to other DPP-4is, including this compound [1]. | | Safety: Incidence of Adverse Events | 30 mg QD showed a higher incidence of adverse events vs. placebo (OR 2.14, CI: 1.07, 3.86) [1]. | 100 mg QD was not associated with a higher overall incidence of adverse events versus placebo [1]. | | Safety: Gastrointestinal AEs | Not specifically reported in the analysis. | 100 mg QD was associated with a significantly increased risk of gastrointestinal adverse events vs. placebo (OR 1.36, CI: 1.02, 1.75) [1]. |
While direct comparative data is sparse, extensive research, primarily from animal studies, reveals that Sitagliptin has potential benefits beyond glycemic control, which may inform its therapeutic profile.
To evaluate these pleiotropic effects, researchers often use a streptozotocin (STZ)-induced diabetic rat model [2] [3]. The standard experimental workflow is as follows:
Key Analytical Techniques:
The cardioprotective effects of Sitagliptin are linked to its influence on specific cellular pathways, as illustrated below.
Pathway Insights:
| Aspect | Available Data |
|---|---|
| Drug Name | This compound (development code PF-00734200) [1] |
| Classification | Dipeptidyl peptidase-4 (DPP-4) inhibitor (gliptin) [1] |
| Molecular Formula | C₁₇H₂₄F₂N₆O [2] [1] |
| Molecular Weight | 366.41 g/mol [2] [1] |
| Mechanism of Action | Potent, selective, competitive inhibitor of DPP-4 enzyme [3] |
| Selectivity | >200-fold selective over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9) [3] |
| Clinical Trial Phase | Phase 3 (completed) [1] |
| Approval Status | Approved in Russia (trade name Saterex) [1] |
| Key Efficacy Finding | Effective as monotherapy and in combination with metformin; non-inferior to Vildagliptin in a Russian study [1] |
The following diagram illustrates the mechanism of DPP-4 inhibitors like this compound and a common pathway for in vitro potency assessment.
Diagram Title: DPP-4 Inhibitor Mechanism and Assay Workflow
This diagram shows that this compound exerts its effect by competitively binding to the DPP-4 enzyme [3]. This inhibition prevents the enzyme from rapidly degrading endogenous incretin hormones like Glucagon-like Peptide-1 (GLP-1) [4]. By preserving active GLP-1, the drug enhances glucose-dependent insulin secretion, leading to improved blood glucose control in patients with Type 2 Diabetes [4].
A standard experimental method to establish the potency of a DPP-4 inhibitor like this compound is the in vitro enzyme inhibition assay [3]:
The search results confirm this compound's status as a potent and selective DPP-4 inhibitor but lack the detailed statistical comparisons you require. For a rigorous analysis, you would need access to the full, detailed study reports.
To proceed with your comparison guide, I suggest you:
| Feature | Linagliptin | Gosogliptin |
|---|---|---|
| DPP-4 Inhibition (IC₅₀) | ~1 nM [1] [2] | Information missing |
| Selectivity (vs. DPP-8/9) | >10,000-fold [1] [2] | Information missing |
| Bioavailability | ~30% [3] [2] | Information missing |
| Protein Binding | Concentration-dependent (75-99%) [3] | Information missing |
| Primary Route of Elimination | Enterohepatic / Feces (unchanged) [1] [3] [2] | Information missing |
| Dosing Regimen | 5 mg once daily [4] | Information missing |
| Key Differentiating Feature | Non-renal elimination; no dose adjustment in renal impairment [1] | Approved in Russia [5] |
While a direct comparison is not possible, the experimental data for linagliptin is well-established.
Quantitative Potency and Selectivity Linagliptin is a highly potent and selective DPP-4 inhibitor.
Experimental Protocols for Linagliptin The key findings for linagliptin are derived from standard experimental methodologies:
The following diagram illustrates the common mechanism of action for DPP-4 inhibitor class, which is shared by both linagliptin and this compound.
This compound is a potent, orally active, and highly selective competitive inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme [1] [2]. Its known characteristics are summarized below.
| Property | Description |
|---|---|
| Mechanism of Action | Competitive & reversible inhibition of DPP-4 enzyme [2]. |
| Primary Effect | Increases active GLP-1 & GIP levels → enhances glucose-dependent insulin secretion, lowers blood glucose [1] [2]. |
| Selectivity | Highly selective for DPP-4 [2]. |
| Administration | Oral [1] [2]. |
| Bioactivity | Potent inhibitory activity; rapidly & reversibly inhibits plasma DPP-4 activity in vivo (animal studies) [2]. |
While direct comparisons for this compound are unavailable, the table below outlines the general profile of the DPP-4 inhibitor class, which is characterized by modest efficacy and a favorable safety profile, particularly a low risk of hypoglycemia [3] [4].
| Aspect | General Profile of DPP-4 Inhibitors (as a class) |
|---|---|
| Glycemic Efficacy (HbA1c reduction) | Modest, typically in the range of 0.5% to 0.8% [4]. |
| Weight Effect | Generally weight-neutral [3] [4]. |
| Hypoglycemia Risk | Low, due to glucose-dependent mechanism of action [4]. |
| Common Adverse Effects | Nasopharyngitis, headache. Rare but severe risks include joint pain, heart failure (saxagliptin, alogliptin), and acute pancreatitis [5]. |
| Cardiovascular Safety | No increased risk of major adverse cardiovascular events (MACE), though no significant cardiovascular mortality benefit has been demonstrated [5] [6]. |
To conduct the cross-validation you require, the following experimental approaches, gleaned from recent research on other DPP-4 inhibitors, are recommended.
The workflow below illustrates how these methodologies can be integrated into a coherent screening and validation pipeline.